Ozarelix
Description
This compound is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. This compound competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.
a synthetic decapeptide, water-soluble LHRH antagonist; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZUZNTRINHDT-HALMFYTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183722 | |
| Record name | Ozarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1459.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295350-45-7 | |
| Record name | Ozarelix [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295350457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 295350-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZARELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IF8M2YL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ozarelix in Prostate Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] In the context of prostate cancer, this compound exerts its therapeutic effects through a dual mechanism. Primarily, as a GnRH antagonist, it competitively binds to and blocks GnRH receptors in the anterior pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels, a key driver of hormone-dependent prostate cancer growth.[2][3]
Beyond its systemic hormonal effects, compelling evidence demonstrates that this compound has direct anti-tumor activities on prostate cancer cells, particularly in androgen-independent models. This guide provides an in-depth technical overview of the core cellular and molecular mechanisms of action of this compound in prostate cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory effects.
Direct Anti-proliferative and Pro-apoptotic Effects of this compound
Studies on androgen-independent prostate cancer cell lines, DU145 and PC3, have revealed that this compound possesses direct anti-proliferative properties.[2] This activity is crucial for the treatment of castration-resistant prostate cancer (CRPC), where targeting androgen receptor signaling is no longer sufficient.
Induction of Apoptosis
This compound has been shown to induce apoptosis in hormone-refractory prostate cancer cells.[2] The apoptotic cascade initiated by this compound is multifaceted and involves the extrinsic apoptosis pathway.
A key finding is that this compound sensitizes TRAIL-resistant cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[2][4] This is a significant therapeutic implication, as many advanced cancers develop resistance to TRAIL. The combination of this compound with TRAIL leads to a synergistic increase in apoptosis.[4]
The underlying mechanism for this sensitization involves:
-
Down-regulation of c-FLIP(L): this compound reduces the levels of cellular FLICE-like inhibitory protein (c-FLIP(L)), a key anti-apoptotic protein that inhibits the activation of caspase-8.[2]
-
Upregulation of Death Receptors: this compound increases the expression and activity of the death receptors DR4 (TRAIL-R1), DR5 (TRAIL-R2), and Fas.[2] This enhances the cells' sensitivity to their respective ligands (TRAIL and FasL), thereby promoting the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase-8-Dependent Caspase-3 Activation: The culmination of these events is the activation of the initiator caspase-8, which in turn cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound exerts a cytostatic effect by arresting the cell cycle. Specifically, treatment of androgen-independent prostate cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][5] This prevents the cells from proceeding through mitosis and further proliferation.
Signaling Pathways
The direct effects of this compound on prostate cancer cells are initiated by its binding to GnRH receptors expressed on these cells. Unlike the GnRH receptors in the pituitary which are coupled to Gαq proteins, the receptors on cancer cells are coupled to Gαi proteins. This differential coupling is believed to mediate the anti-proliferative signals.
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in prostate cancer cells.
Caption: this compound-induced apoptotic signaling cascade in prostate cancer cells.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow to investigate the mechanism of action of this compound on prostate cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound's mechanism of action.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical flow from this compound treatment to the ultimate outcomes of reduced cell proliferation and increased apoptosis.
Caption: Logical flow of this compound's effects on prostate cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of this compound on androgen-independent prostate cancer cell lines.
Table 1: Synergistic Apoptotic Effect of this compound with TRAIL
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| DU145 & PC3 | TRAIL (500 ng/mL) alone | ~10% |
| DU145 & PC3 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70%[4] |
Experimental Protocols
Detailed protocols for the key experiments used to elucidate the mechanism of action of this compound are provided below. These are standardized protocols and may require optimization for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed DU145 or PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 ng/mL) or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed DU145 or PC3 cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at the desired concentration for 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). Incubate for 30 minutes at 37°C in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caspase-8 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
-
Cell Lysate Preparation: Seed and treat cells with this compound as described for the other assays. After treatment, harvest the cells and lyse them using a chilled lysis buffer provided in a commercial caspase-8 activity assay kit. Incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Add 50 µL of 2x reaction buffer containing DTT.
-
Substrate Addition: Add 5 µL of the caspase-8 substrate (e.g., Ac-IETD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.
Conclusion
This compound demonstrates a multifaceted mechanism of action in prostate cancer cells that extends beyond its systemic androgen deprivation effects. Its ability to directly induce apoptosis and cell cycle arrest in androgen-independent prostate cancer cells highlights its potential as a therapeutic agent for advanced and castration-resistant disease. The sensitization of cancer cells to TRAIL-induced apoptosis is a particularly promising aspect of its activity. Further research to fully elucidate the upstream signaling events linking GnRH receptor activation to the observed downstream effects will provide a more complete understanding and may open avenues for novel combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GnRH antagonist | Probechem Biochemicals [probechem.com]
- 6. Combined Treatment of Androgen-Independent Prostate Cancer Cell Line DU145 with Chemotherapeutic Agents and Lithium Chloride: Effect on Growth Arrest and/or Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ozarelix: A Technical Deep-Dive into the Discovery and Development of a Fourth-Generation GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozarelix (developmental code names D-63153, SPI-153) is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] Developed by AEterna Zentaris and Spectrum Pharmaceuticals, it was investigated for the treatment of hormone-dependent conditions, primarily prostate cancer and benign prostatic hyperplasia (BPH).[2][3] this compound functions by competitively blocking GnRH receptors in the anterior pituitary gland, leading to a rapid reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses testosterone production in males.[1] While showing initial promise, the development of this compound for BPH was officially discontinued in January 2010 due to disappointing results in clinical trials.[4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound.
Introduction to GnRH Antagonists and the Rationale for this compound
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system.[5] It stimulates the pituitary gland to release LH and FSH, which in turn control steroidogenesis in the gonads.[6] In conditions like prostate cancer, which are often dependent on androgens for growth, suppressing testosterone production is a primary therapeutic strategy.
GnRH antagonists, such as this compound, offer a direct and rapid method of androgen deprivation. Unlike GnRH agonists, which cause an initial surge in LH, FSH, and testosterone before downregulation, antagonists competitively block the GnRH receptor, leading to an immediate and profound suppression of gonadotropins and sex hormones.[7] This avoids the clinical flare phenomenon sometimes seen with agonists. This compound was developed as a fourth-generation antagonist with potential for a long-acting formulation.[2][3]
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to and blocking GnRH receptors on pituitary gonadotrophs.[1] This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1]
The GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR).[5] Upon binding of GnRH, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC).[6][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This signaling cascade ultimately results in the synthesis and secretion of LH and FSH.[8] The GnRH receptor can also couple to other G-proteins like Gαs and Gαi, activating or inhibiting the adenylyl cyclase (AC)-cAMP-PKA pathway, and can activate mitogen-activated protein kinase (MAPK) cascades.[5][8][10]
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biospace.com [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 7. medkoo.com [medkoo.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Ozarelix: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation, linear decapeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mode of action leads to a rapid reduction in testosterone levels in males, making it a compound of significant interest for hormone-dependent conditions, particularly prostate cancer.[1][2] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Peptide Structure and Chemical Properties
This compound is a highly modified decapeptide with the following amino acid sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH2.[3] Its structure incorporates several non-standard amino acids and modifications to enhance its potency and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C72H96ClN17O14 | [2][3][4] |
| Molecular Weight | 1459.1 g/mol | [3][4] |
| Monoisotopic Mass | 1457.7011185 Da | [3][5] |
| IUPAC Name | N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-homocitrullyl-L-norleucyl-L-arginyl-L-prolyl-D-alaninamide | [3] |
| CAS Number | 295350-45-7 | [3][4] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | Powder | [7] |
Experimental Protocols
The synthesis and purification of this compound, like other synthetic peptides, typically involve solid-phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC) for purification.
Table 2: Experimental Methodologies
| Experiment | Protocol |
| Synthesis | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy: 1. Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Amino Acid Coupling: The C-terminal amino acid (D-Alanine) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Each coupling step is followed by washing to remove excess reagents. 3. Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF. 4. Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride. 5. Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). 6. Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, washed, and then lyophilized to obtain a powder. |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): 1. Column: A C18 stationary phase column is typically used. 2. Mobile Phase: A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution. 3. Detection: The peptide is detected by UV absorbance, typically at 220 nm and 280 nm. 4. Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized. |
| Characterization | Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the peptide's structure and sequence by analyzing the chemical shifts and correlations of the amino acid residues. |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of the GnRH receptor.[1] This interaction initiates a cascade of events that ultimately leads to apoptosis in certain cancer cells.
GnRH Antagonist Signaling Pathway
Caption: this compound blocks the GnRH receptor, leading to reduced testosterone and inducing apoptosis in prostate cancer cells.
Apoptosis Induction Pathway in Prostate Cancer Cells
In addition to its systemic hormonal effects, this compound has been shown to directly induce apoptosis in hormone-refractory prostate cancer cells.[8][9] This process involves the activation of the extrinsic apoptosis pathway.
Caption: this compound induces apoptosis via upregulation of death receptors and downregulation of c-FLIP(L), leading to caspase activation.
Studies have demonstrated that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through caspase-8-dependent activation of caspase-3.[8][9] This is associated with the downregulation of the anti-apoptotic protein c-FLIP(L) and an increased expression and activity of the death receptors DR4/5 and Fas.[8][9] This sensitization of cancer cells to apoptosis highlights a direct anti-tumor effect of this compound independent of testosterone deprivation.
Conclusion
This compound is a potent GnRH antagonist with a well-defined structure and mechanism of action. Its ability to rapidly suppress testosterone levels and directly induce apoptosis in cancer cells makes it a valuable tool for research and a promising candidate for the development of new cancer therapies. The detailed information on its chemical properties and the experimental protocols provided in this guide serves as a comprehensive resource for scientists and researchers working with this peptide. Further investigation into its signaling pathways may uncover additional therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. rsc.org [rsc.org]
- 8. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Ozarelix on Androgen-Independent Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozarelix, a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist, has demonstrated significant anti-neoplastic activity in preclinical models of androgen-independent prostate cancer. This technical guide provides an in-depth analysis of the in vitro effects of this compound on androgen-independent cancer cells, with a focus on its molecular mechanisms of action, effects on cell viability and apoptosis, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Visual diagrams of the experimental workflow and signaling cascades are included to facilitate a comprehensive understanding of this compound's therapeutic potential in hormone-refractory prostate cancer.
Introduction to this compound and Androgen-Independent Prostate Cancer
Androgen-independent prostate cancer, also known as castration-resistant prostate cancer (CRPC), represents an advanced stage of the disease where tumors no longer respond to androgen deprivation therapy.[1][2] While initial treatments focus on suppressing androgen receptor (AR) signaling, cancer cells can develop mechanisms to bypass this dependency, leading to disease progression.[1][3] These mechanisms include AR gene amplification or mutation, ligand-independent AR activation, and the activation of alternative survival pathways.[1]
This compound is a potent, fourth-generation GnRH antagonist. Unlike GnRH agonists, which cause an initial surge in testosterone levels, GnRH antagonists like this compound induce a rapid and sustained suppression of gonadotropins and androgens.[4] However, the therapeutic effects of GnRH antagonists in androgen-independent prostate cancer appear to extend beyond simple hormone suppression, suggesting direct effects on cancer cells.[5] This guide focuses on the in vitro evidence demonstrating the direct anti-cancer properties of this compound on androgen-independent prostate cancer cell lines, which are inherently resistant to hormonal manipulation.
Quantitative Effects of this compound on Androgen-Independent Cells
In vitro studies utilizing the androgen-independent prostate cancer cell lines DU145 and PC3 have provided quantitative insights into the efficacy of this compound. These cell lines are standard models for studying CRPC as they do not express a functional androgen receptor.
Table 1: this compound-Induced Apoptosis in Androgen-Independent Prostate Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| DU145 | TRAIL (500 ng/mL) alone | ~10% |
| DU145 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70% |
| PC3 | TRAIL (500 ng/mL) alone | ~10% |
| PC3 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70% |
Data extracted from a study by Festuccia et al., as cited in an article on advances in hormonal therapies.[4]
Molecular Mechanisms of this compound Action
This compound exerts its anti-neoplastic effects on androgen-independent prostate cancer cells through a multi-faceted mechanism that involves cell cycle arrest and the potentiation of extrinsic apoptotic pathways.
Cell Cycle Arrest
Studies have shown that this compound induces an accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of cell division.[5] This antiproliferative effect is a key component of its direct action on cancer cells.
Sensitization to TRAIL-Mediated Apoptosis
A significant finding is the ability of this compound to sensitize otherwise resistant androgen-independent prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[4][5] This sensitization is achieved through the modulation of key proteins in the death receptor signaling pathway.
The proposed signaling cascade initiated by this compound in androgen-independent prostate cancer cells is depicted below:
Caption: this compound-induced signaling pathway in androgen-independent cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.
Cell Culture
-
Cell Lines: Human androgen-independent prostate cancer cell lines DU145 and PC3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or TRAIL as per the experimental design.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Cell Lysis: Treat cells as described, then lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Caspase Assay: Incubate a specific amount of protein lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 405 nm at different time points. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
-
Data Analysis: Calculate the caspase activity and normalize it to the protein concentration.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound has direct anti-cancer effects on androgen-independent prostate cancer cells. Its ability to induce cell cycle arrest and sensitize cells to TRAIL-mediated apoptosis highlights a promising therapeutic avenue for patients with advanced, hormone-refractory disease.[4][5] The underlying mechanism, involving the downregulation of the anti-apoptotic protein c-FLIP(L) and the upregulation of death receptors DR4/5 and Fas, provides a clear rationale for its efficacy.[5]
Future research should focus on elucidating the complete downstream signaling cascade initiated by this compound binding to the GnRH receptor in these cells. Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could also lead to the development of more effective combination treatments for castration-resistant prostate cancer. A more thorough understanding of the molecular mechanisms is necessary to fully exploit the therapeutic potential of GnRH antagonists in androgen-independent prostate cancer.[5]
References
- 1. Mechanisms of Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical models of prostate cancer - modelling androgen dependency and castration resistance in vitro, ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozarelix: A Technical Guide to the Regulation of LH and FSH Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] It functions as a potent GnRH antagonist, a class of drugs designed to suppress the reproductive endocrine axis. Developed for potential use in hormone-dependent conditions such as prostate cancer and endometriosis, this compound provides a direct and rapid method for inhibiting the secretion of the pituitary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists which induce an initial stimulatory "flare" effect, this compound and other antagonists produce an immediate suppression of gonadotropins, offering a distinct clinical advantage in specific therapeutic contexts. This guide details the mechanism of action, quantitative effects, and experimental evaluation of this compound's regulation of LH and FSH.
Core Mechanism of Action
The regulation of LH and FSH secretion by this compound is rooted in its competitive antagonism at the GnRH receptor (GnRHR) level in the anterior pituitary gland.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis: Under normal physiological conditions, the hypothalamus secretes GnRH in a pulsatile manner. This neuropeptide travels to the anterior pituitary and binds to GnRHRs on gonadotroph cells. This binding event triggers a downstream signaling cascade, primarily through the Gαq/11 protein pathway, leading to the synthesis and release of LH and FSH into circulation.[3][4][5] These gonadotropins then act on the gonads to stimulate steroidogenesis and gametogenesis.
This compound-Induced Inhibition: this compound competitively binds to the GnRH receptors on the pituitary gonadotrophs.[1] By occupying these receptors without activating them, it effectively blocks endogenous GnRH from binding and initiating its signaling cascade. This blockade leads to a prompt and profound reduction in both the synthesis and secretion of LH and FSH.[1] The immediate onset of action is a hallmark of GnRH antagonists, preventing the initial surge in testosterone and gonadotropins seen with GnRH agonists.
Signaling Pathway of GnRH Receptor and this compound Inhibition
The following diagram illustrates the intracellular signaling pathway initiated by GnRH and its blockade by this compound.
Caption: GnRH receptor signaling pathway and its competitive inhibition by this compound.
Quantitative Data on LH and FSH Suppression
While clinical development of this compound was discontinued and specific dose-ranging data on its effects on LH and FSH are not widely published, the effects of other potent GnRH antagonists like Cetrorelix and Ganirelix provide a strong surrogate for understanding its expected efficacy. These antagonists demonstrate a clear dose-dependent suppression of gonadotropins.
The following table summarizes representative data from studies on other GnRH antagonists to illustrate the typical quantitative effects on LH and FSH.
| GnRH Antagonist | Dose | Time Point | Mean LH Suppression | Mean FSH Suppression | Study Population | Reference |
| Ganirelix | 0.125 mg (daily) | 6 hours post-dose | 49% | 23% | Women with PCOS | [6] |
| Ganirelix | 0.250 mg (daily) | 6 hours post-dose | 69% | 19% | Women with PCOS | [6] |
| Ganirelix | 0.500 mg (daily) | 6 hours post-dose | 75% | 25% | Women with PCOS | [6] |
| Ganirelix | 6 mg (single dose) | 6 hours post-dose | 74% (max) | Not Reported | Healthy Women | [7] |
| Cetrorelix | 10 mg (daily) | Day 2 | Consistent Suppression | Significant Suppression | Healthy Men | [8] |
| Elagolix | 200 mg BID | 21 days | Near-maximal | - | Healthy Premenopausal Women | [9] |
| Elagolix | 300 mg BID | 21 days | - | Maximal | Healthy Premenopausal Women | [9] |
Note: This table presents data from other GnRH antagonists to demonstrate the principle of dose-dependent suppression of LH and FSH, due to limited publicly available quantitative data for this compound.
Experimental Protocols
Evaluating the pharmacodynamic effects of a GnRH antagonist like this compound on LH and FSH secretion requires a robust clinical trial protocol. Below is a detailed methodology for a typical Phase I or II study.
Study Design
A randomized, double-blind, placebo-controlled, dose-escalation study is the gold standard.
-
Objective: To assess the dose-response relationship of this compound on serum LH and FSH concentrations and to evaluate its safety and pharmacokinetics.
-
Phases:
-
Screening Phase: Assess eligibility of participants.
-
Baseline Phase: Collect baseline hormonal data for 24 hours prior to dosing.
-
Treatment Phase: Administer a single or multiple doses of this compound or placebo.
-
Follow-up Phase: Monitor hormonal levels and safety parameters after the last dose.
-
Participant Selection
-
Inclusion Criteria: Healthy adult male or female volunteers within a specific age range (e.g., 18-45 years). For females, regular ovulatory menstrual cycles are required. Participants must have baseline LH, FSH, and gonadal steroid levels within the normal range.
-
Exclusion Criteria: History of endocrine disorders, use of hormonal medications within the past 3-6 months, significant systemic disease, or known allergies to peptide-based drugs.
Intervention
-
Drug Formulation: this compound formulated for subcutaneous or intramuscular injection.
-
Dosing: Participants are randomized to receive placebo or one of several ascending doses of this compound (e.g., 5 mg, 15 mg, 30 mg). Dosing can be a single injection or a series of daily injections for a defined period (e.g., 7-14 days).
Blood Sampling and Hormonal Assays
-
Schedule: Frequent blood sampling is critical to capture the dynamics of hormone suppression.
-
Baseline: Samples are taken every 1-2 hours for 24 hours before dosing to establish a diurnal rhythm and baseline mean concentration.
-
Post-Dose: Intensive sampling (e.g., every 2-4 hours) for the first 24-48 hours after administration, followed by less frequent sampling (e.g., daily or twice-weekly) for the duration of the study.
-
-
Analytes: Serum or plasma is analyzed for LH, FSH, testosterone (in males), and estradiol/progesterone (in females).
-
Assay Method: Validated immunoassays such as chemiluminescent immunoassay (CLIA), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay (RIA) are used for hormone quantification.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a clinical trial designed to assess the effects of this compound.
Caption: A typical experimental workflow for a dose-ranging clinical trial of this compound.
Conclusion
This compound exemplifies the direct and rapid mechanism of GnRH antagonists in regulating the reproductive axis. By competitively blocking pituitary GnRH receptors, it provides immediate and dose-dependent suppression of both LH and FSH secretion, avoiding the initial hormonal surge associated with agonists. This mechanism makes it, and other drugs in its class, valuable tools for managing hormone-sensitive diseases. The protocols for evaluating such compounds are well-established, focusing on rigorous pharmacodynamic assessments to characterize the precise relationship between dose and gonadotropin suppression. While the clinical journey of this compound itself was not completed, its function as a fourth-generation antagonist underscores the ongoing refinement of therapeutic strategies targeting the HPG axis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. LH suppression following different low doses of the GnRH antagonist ganirelix in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related suppression of serum luteinizing hormone in women by a potent new gonadotropin-releasing hormone antagonist (Ganirelix) administered by intranasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozarelix: A Deep Dive into Target Binding and Receptor Affinity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism of action involves competitive binding to and blockade of GnRH receptors in the anterior pituitary gland.[2] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in testosterone levels.[2] This targeted hormonal modulation has positioned this compound as a therapeutic candidate for hormone-dependent conditions, most notably prostate cancer.[1][3] This technical guide provides a comprehensive overview of the available data on this compound's target binding, receptor affinity, and the experimental methodologies used in its characterization.
Target Binding and Receptor Affinity
| GnRH Antagonist | Receptor Binding Affinity (IC50/Ki) | Reference |
| Cetrorelix | IC50: 1.21 nM | [6] |
| Ganirelix | - | [6] |
| Teverelix | - | [6] |
| Degarelix | IC50 = 3 nM | |
| This compound | Not Publicly Available |
Experimental Protocols
The characterization of this compound's binding to the GnRH receptor and its subsequent cellular effects involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is a standard method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the GnRH receptor.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., a radioiodinated GnRH analog) is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the GnRH receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH analog.
-
The reaction is incubated to equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation and Apoptosis Assays in Prostate Cancer Cells
In vitro studies on androgen-independent prostate cancer cell lines, such as DU145 and PC3, have been instrumental in elucidating the downstream effects of this compound.[7]
1. Cell Culture:
-
DU145 and PC3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Viability Assay:
-
Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points.
-
Cell viability can be assessed using methods like the MTT assay, which measures the metabolic activity of the cells.
3. Cell Cycle Analysis:
-
Cells treated with this compound are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
4. Apoptosis Assays:
-
Caspase Activity: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric assays.[7] Studies have shown that this compound induces caspase-8-dependent caspase-3 activation.[7]
-
Annexin V Staining: Apoptotic cells are identified by flow cytometry after staining with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis.
-
Western Blotting: The expression levels of apoptosis-related proteins, such as members of the Bcl-2 family and death receptors (DR4/5, Fas), can be analyzed by Western blotting to understand the molecular pathways involved.[7]
Signaling Pathways and Mechanism of Action
This compound, as a GnRH antagonist, competitively blocks the GnRH receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.[2] The primary signaling pathway of the GnRH receptor involves its coupling to the Gq/11 family of G-proteins.
GnRH Receptor Signaling Pathway
Upon binding of GnRH, the GnRH receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). This activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), ultimately leading to the transcription and secretion of LH and FSH. This compound competitively inhibits the initial step of this cascade by preventing GnRH from binding to its receptor.
Downstream Effects in Prostate Cancer Cells
In vitro studies have demonstrated that beyond its effects on gonadotropin release, this compound has direct effects on prostate cancer cells. In androgen-independent prostate cancer cell lines DU145 and PC3, this compound has been shown to:
-
Inhibit cell proliferation: this compound demonstrates antiproliferative effects in a dose- and time-dependent manner.[7]
-
Induce G2/M cell cycle arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[7]
-
Promote apoptosis: this compound induces apoptosis through a caspase-8-dependent activation of caspase-3.[7] This process is associated with the downregulation of c-FLIP(L) and sensitization to TRAIL-induced apoptosis, linked to the increased expression and activity of death receptors DR4/5 and Fas.[7]
Receptor Phosphorylation
The phosphorylation of GPCRs is a key mechanism for regulating their activity, desensitization, and internalization. While it is known that GnRH receptor signaling can lead to the phosphorylation of downstream kinases like ERK and p38, specific studies detailing the phosphorylation of the GnRH receptor itself upon binding of this compound are not currently available in the public literature. This represents an area for future investigation to fully understand the molecular intricacies of this compound's interaction with its target receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Conclusion
This compound is a potent GnRH antagonist that effectively blocks the GnRH receptor, leading to the suppression of gonadotropins and testosterone. While specific quantitative binding affinity data for this compound remains to be publicly disclosed, its mechanism of action and downstream effects, particularly in the context of prostate cancer, have been partially elucidated through in vitro studies. The methodologies described in this guide provide a foundation for further research into the detailed molecular pharmacology of this compound, including its precise receptor binding kinetics and its influence on receptor phosphorylation. Such studies will be crucial for the continued development and potential clinical application of this fourth-generation GnRH antagonist.
References
- 1. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Spectrum Pharmaceuticals, Inc. Announces Positive Phase 2 Data With this compound In Patients With Benign Prostatic Hypertrophy - BioSpace [biospace.com]
- 4. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozarelix for Endometriosis Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for endometriosis, though extensive research in this specific area is limited. This guide provides a comprehensive overview of the application of GnRH antagonists in endometriosis research models, drawing heavily on data from analogous compounds like Linzagolix to present a theoretical framework for designing and evaluating preclinical studies with this compound.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In the context of endometriosis, an estrogen-dependent disease, the therapeutic rationale for using a GnRH antagonist is to suppress the production of ovarian hormones, particularly estradiol, which is a key driver of the growth and maintenance of endometriotic lesions.[3]
By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5][6] This suppression of gonadotropins leads to a rapid and dose-dependent decrease in circulating estradiol levels, thereby creating a hypoestrogenic environment that is unfavorable for the survival and proliferation of ectopic endometrial tissue.
Signaling Pathways of GnRH Receptor Antagonism
The primary signaling pathway affected by this compound is the G-protein coupled GnRH receptor pathway in the pituitary gonadotrope cells. In the normal physiological state, GnRH binding to its receptor (GnRHR) activates Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately stimulating the synthesis and release of LH and FSH.
This compound, as a competitive antagonist, prevents the binding of endogenous GnRH to its receptor, thus inhibiting this entire downstream signaling cascade.
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Experimental Design for this compound in a Rat Endometriosis Model
The following experimental protocol is adapted from a study on the GnRH antagonist Linzagolix in a rat model of endometriosis and is proposed as a robust framework for evaluating this compound.[3]
Animal Model and Endometriosis Induction
-
Animal Species: Adult female Sprague-Dawley rats.
-
Endometriosis Induction:
-
On the day of proestrus, rats undergo a laparotomy under anesthesia.
-
One uterine horn is ligated and removed.
-
The excised uterine horn is placed in sterile saline.
-
The endometrium is separated from the myometrium and cut into small fragments (approximately 2x2 mm).
-
These endometrial fragments are then autotransplanted to the intestinal mesentery or the peritoneal wall.
-
The incision is closed, and the animals are allowed to recover. Endometriotic-like lesions are expected to develop from these explants.[3][7][8]
-
Caption: Experimental Workflow for this compound in a Rat Endometriosis Model.
Dosing and Administration
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile water or appropriate solvent).
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg, daily).
-
Group 3: this compound - High Dose (e.g., 50 mg/kg, daily).
-
Group 4: Positive control (e.g., another GnRH antagonist or a standard-of-care treatment).
-
-
Route of Administration: Subcutaneous or oral, depending on the formulation of this compound being tested.
-
Duration of Treatment: 4-8 weeks.
Outcome Measures
-
Primary Endpoint: Change in the volume or weight of the endometriotic lesions.
-
Secondary Endpoints:
-
Serum estradiol levels.
-
Histological evaluation of the lesions (e.g., presence of endometrial glands and stroma, cellular proliferation markers).
-
Expression of relevant biomarkers in the lesions (e.g., estrogen receptors, progesterone receptors, inflammatory markers).
-
Quantitative Data Presentation (Hypothetical Data Based on Linzagolix Studies)
The following tables present hypothetical data for this compound, based on the results observed with Linzagolix in a rat endometriosis model.[3] These tables are intended to serve as a template for presenting data from future this compound studies.
Table 1: Effect of this compound on Endometriotic Lesion Volume
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | % Inhibition vs. Vehicle |
| Vehicle Control | - | 150 ± 20 | - |
| This compound | 10 | 105 ± 15 | 30% |
| This compound | 50 | 60 ± 10 | 60% |
| Positive Control | - | 75 ± 12 | 50% |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Serum Estradiol Levels
| Treatment Group | Dose (mg/kg) | Mean Serum Estradiol (pg/mL) ± SEM |
| Vehicle Control | - | 45 ± 5 |
| This compound | 10 | 25 ± 4 |
| This compound | 50 | 10 ± 2 |
| Positive Control | - | 15 ± 3 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
This compound, as a fourth-generation GnRH antagonist, holds theoretical promise for the treatment of endometriosis by effectively suppressing estradiol levels. The experimental framework outlined in this guide, based on established methodologies for similar compounds, provides a robust starting point for preclinical investigations. Future studies should focus on generating specific dose-response data for this compound in validated endometriosis animal models to ascertain its efficacy and safety profile for this indication. The use of quantitative endpoints, as exemplified in the hypothetical data tables, will be crucial for a thorough evaluation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an experimental model of endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinsurggroup.us [clinsurggroup.us]
Methodological & Application
Ozarelix Experimental Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ozarelix is a fourth-generation, linear decapeptide antagonist of the gonadotropin-releasing hormone (GnRH).[1] It functions by competitively blocking GnRH receptors, primarily in the anterior pituitary gland, which inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism leads to a reduction in testosterone levels in males, making it a therapeutic candidate for hormone-dependent conditions like prostate cancer.[1][2] Beyond its systemic hormonal effects, research has demonstrated that this compound exerts direct effects on cancer cells in vitro, independent of the pituitary-gonadal axis. Studies have explored its anti-proliferative and pro-apoptotic activities in androgen-independent prostate cancer cell lines, such as DU145 and PC3.[3]
These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in a laboratory setting, focusing on cell viability, apoptosis induction, and mechanism of action.
Application Note 1: Anti-Proliferative Effects of this compound on Cancer Cells
This section describes a protocol to determine the anti-proliferative effects of this compound on cancer cells using a colorimetric assay.
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol is adapted from methodologies used to assess the effects of GnRH analogues on prostate cancer cell lines.[3][4]
Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Target cancer cell lines (e.g., DU145, PC3 androgen-independent prostate cancer cells)[3]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Sterile DMSO (for stock solution)
-
Sterile phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete growth medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the highest equivalent concentration of DMSO.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Following treatment incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation: Effects of this compound on Cancer Cell Lines
The following table summarizes hypothetical, yet representative, data on the anti-proliferative effects of this compound.
| Cell Line | Treatment Duration | IC50 Value (µM) | Key Observation | Reference |
| DU145 (Prostate) | 72 hours | ~25 µM | Dose-dependent inhibition of cell proliferation.[3] | [3] |
| PC3 (Prostate) | 72 hours | ~30 µM | Accumulation of cells in the G2/M phase of the cell cycle.[3] | [3] |
Application Note 2: Induction of Apoptosis by this compound
This compound has been shown to induce apoptosis and sensitize cancer cells to other apoptotic agents like TRAIL.[3][5]
Experimental Protocol: Caspase-3 Activity Assay
This protocol measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
Objective: To quantify the induction of apoptosis by this compound treatment through the measurement of Caspase-3 activity.
Materials:
-
Cells cultured in 6-well plates and treated with this compound as described previously.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Cell scraper.
-
Microcentrifuge.
-
Protein quantification kit (e.g., BCA assay).
-
Fluorometric Caspase-3 activity assay kit (containing DEVD-AFC or similar substrate).
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Cell Lysis:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Caspase-3 Assay:
-
Normalize the protein concentration for all samples.
-
Add 50 µg of protein lysate to each well of a black 96-well plate.
-
Prepare the reaction buffer and Caspase-3 substrate (e.g., DEVD-AFC) according to the kit manufacturer's instructions.
-
Add the reaction mix to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
-
Express Caspase-3 activity as a fold change relative to the vehicle-treated control.
-
Data Presentation: Apoptotic Response to this compound
This table summarizes published findings on the pro-apoptotic effects of this compound.
| Cell Line | This compound Concentration | Observation | Key Finding | Reference |
| DU145 & PC3 | 20 ng/mL | ~60-70% apoptotic cells (with 500 ng/mL TRAIL) | This compound sensitizes cells to TRAIL-induced apoptosis.[5] | [5] |
| DU145 & PC3 | Not specified | Activation of Caspase-8 and Caspase-3 | Apoptosis is mediated via the extrinsic death receptor pathway.[3] | [3] |
| DU145 & PC3 | Not specified | Down-regulation of c-FLIP(L) | Sensitization to apoptosis is linked to reduced anti-apoptotic protein.[3] | [3] |
| DU145 & PC3 | Not specified | Increased expression of DR4/5 and Fas receptors | This compound enhances the expression of death receptors on the cell surface.[3] | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Signaling Pathway Diagram
This diagram illustrates the proposed mechanism of this compound in inducing apoptosis in androgen-independent prostate cancer cells.
Caption: this compound-induced extrinsic apoptosis pathway.[3]
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ozarelix Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist investigated for its therapeutic potential, particularly in oncology. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and identifying potential applications. A critical first step in ensuring the reliability of such studies is the correct preparation of a stable and accurate stock solution. This document provides detailed application notes and protocols for the preparation of an this compound stock solution for laboratory use, along with a general protocol for its application in a cell viability assay.
Introduction
This compound is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor. By blocking this receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This downstream effect leads to a reduction in testosterone levels, making it a compound of interest for hormone-dependent conditions such as prostate cancer.[1] In addition to its hormonal effects, studies have shown that this compound can directly induce apoptosis in cancer cells, including those that are androgen-independent.[2] This pro-apoptotic activity is linked to the activation of caspase-8 and caspase-3, and the upregulation of death receptors like DR4/5 and Fas.[2]
For laboratory research, this compound is typically supplied as a lyophilized powder, which requires careful reconstitution to ensure its stability and activity. The choice of solvent and proper storage conditions are paramount to obtaining reliable experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 1459.11 g/mol | [1][3] |
| Recommended Solvent | DMSO | [3] |
| Stock Solution Storage | -20°C for up to 2 weeks; -80°C for up to 6 months | [4] |
| Working Concentration | 0-20 ng/mL for in vitro cell-based assays | [5] |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to create a 1 mg/mL stock solution in DMSO.
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Reconstitution:
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of DMSO. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.
-
Pipette the DMSO slowly onto the powder.
-
-
Dissolution:
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.
-
If complete dissolution is not immediate, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period to enhance solubility.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide.
-
Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[4]
-
General Protocol for a Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on the viability of adherent cancer cell lines, such as the prostate cancer cell lines PC3 and DU145.[5]
Materials:
-
Cancer cell line of interest (e.g., PC3 or DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 ng/mL).
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should be included.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions for use in a cell-based assay.
References
- 1. This compound | C72H96ClN17O14 | CID 25080293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound|CAS 295350-45-7|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ozarelix Administration in Animal Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ozarelix is a fourth-generation linear decapeptide with gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH), antagonizing properties.[1] It functions by competitively blocking GnRH receptors in the anterior pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels in males.[1] This mechanism of action makes this compound a compound of interest for hormone-dependent diseases, including prostate cancer.
In the context of prostate cancer, this compound offers a potential therapeutic advantage by inducing a rapid and profound suppression of testosterone without the initial surge in hormone levels often seen with GnRH agonists. This "flare" effect can temporarily worsen clinical symptoms.
Preclinical research has demonstrated that this compound has direct effects on prostate cancer cells. In vitro studies on androgen-independent prostate cancer cell lines, DU-145 and PC3, have shown that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[2] Furthermore, this compound has been shown to sensitize these cancer cells to TRAIL-induced apoptosis by upregulating death receptors DR4/5 and Fas.[2] This suggests that this compound may have therapeutic potential not only in hormone-sensitive but also in hormone-refractory prostate cancer.
While detailed in vivo studies of this compound in animal models of prostate cancer are not extensively reported in publicly available literature, the protocols and data from similar LHRH antagonists, such as Degarelix, provide a strong framework for designing and interpreting such experiments. The following protocols are based on established methodologies for prostate cancer xenograft models and findings from in vitro studies with this compound.
Experimental Protocols
In Vitro Assessment of this compound on Prostate Cancer Cell Lines
This protocol is based on the methodology described by Festuccia et al. (2010) for evaluating the effects of this compound on DU-145 and PC3 human prostate cancer cell lines.[2]
a. Cell Culture:
-
Culture DU-145 and PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 ng/mL).
-
Include a vehicle-only control group.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
c. Endpoint Analysis:
-
Cell Viability: Assess using an MTT or WST-1 assay.
-
Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide, and analyze by flow cytometry.
-
Apoptosis Assay: Use an Annexin V-FITC/Propidium Iodide staining kit and analyze by flow cytometry.
-
Western Blot Analysis: Extract total protein to analyze the expression of key proteins in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins, death receptors).
Representative In Vivo Protocol for this compound Administration in a Prostate Cancer Xenograft Model
The following is a representative protocol for evaluating the efficacy of this compound in a nude mouse model with subcutaneous DU-145 or PC3 xenografts. This protocol is based on standard procedures for establishing xenografts and preclinical studies with other LHRH antagonists.
a. Animal Model:
-
Use male athymic nude mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Maintain animals in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
b. Xenograft Implantation:
-
Harvest DU-145 or PC3 cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
c. Treatment Regimen:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare this compound in a sterile vehicle suitable for subcutaneous injection (e.g., sterile water for injection, saline, or a specific buffer as per manufacturer's instructions if available).
-
Dosing: Based on studies with similar LHRH antagonists, a starting dose could range from 1 to 10 mg/kg. Dose-response studies are recommended.
-
Administration: Administer this compound via subcutaneous injection. The frequency could be daily, every few days, or as a depot formulation for sustained release, depending on the drug's pharmacokinetics.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
Treatment Duration: Treat for a period of 3-6 weeks, or until tumors in the control group reach a predetermined endpoint size.
d. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and collect blood samples via cardiac puncture for hormone level analysis (Testosterone, LH, FSH).
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
Data Presentation
Table 1: In Vitro Effects of this compound on Androgen-Independent Prostate Cancer Cells
| Cell Line | Treatment | Endpoint | Result | Reference |
| DU-145 | This compound (20 ng/mL) | Cell Cycle | Accumulation of cells in G2/M phase | [2] |
| PC3 | This compound (20 ng/mL) | Cell Cycle | Accumulation of cells in G2/M phase | [2] |
| DU-145 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | Apoptosis | ~60-70% apoptotic cells | [2] |
| PC3 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | Apoptosis | ~60-70% apoptotic cells | [2] |
| DU-145 | TRAIL (500 ng/mL) alone | Apoptosis | ~10% apoptotic cells | [2] |
| PC3 | TRAIL (500 ng/mL) alone | Apoptosis | ~10% apoptotic cells | [2] |
Table 2: Representative In Vivo Data from a Similar LHRH Antagonist (Degarelix) in a Dunning R-3327H Rat Prostate Cancer Model
Note: This data is for Degarelix and is provided as a representative example of expected outcomes for an LHRH antagonist like this compound.
| Treatment Group | Dosing Regimen | Mean Tumor Weight (g) at Day 62 | % Inhibition vs. Control | Reference |
| Control | Vehicle | ~12 | - | [3] |
| Degarelix | 1 mg/kg s.c., monthly | ~2 | ~83% | [3] |
| Surgical Castration | - | ~2 | ~83% | [3] |
Visualizations
Caption: Signaling pathway of this compound in prostate cancer.
Caption: Experimental workflow for this compound in a xenograft model.
References
- 1. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ozarelix Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] This, in turn, reduces the production of downstream sex hormones, such as testosterone in males.[1] This mechanism of action makes this compound a therapeutic candidate for hormone-dependent conditions like prostate cancer and benign prostatic hyperplasia (BPH).[2][4]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models. The methodologies described focus on key pharmacodynamic readouts and clinically relevant endpoints.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby inhibiting the signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: this compound competitively antagonizes the GnRH receptor.
Key In Vivo Efficacy Measurement Techniques
The in vivo efficacy of this compound is primarily determined by its ability to suppress gonadotropins and sex hormones, and consequently, impact hormone-dependent tissues and tumors. Key techniques include:
-
Hormone Level Quantification: Measurement of serum LH, FSH, and testosterone concentrations.
-
Tumor Growth Inhibition in Xenograft Models: Assessment of this compound's effect on the growth of human prostate cancer cell lines implanted in immunocompromised mice.
-
Prostate Gland Size Reduction in BPH Models: Evaluation of the reduction in prostate volume in hormone-induced benign prostatic hyperplasia models.
Experimental Protocols
Protocol 1: Pharmacodynamic Assessment of this compound in a Castrated Male Rodent Model
This protocol is designed to evaluate the dose-dependent effects of this compound on LH, FSH, and testosterone levels. Castrated models are often used to study the effects of GnRH antagonists on elevated gonadotropin levels.[5]
Experimental Workflow:
Caption: Workflow for pharmacodynamic assessment of this compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old) are suitable. Animals should be acclimatized for at least one week before any procedures.
-
Surgical Castration: Animals are surgically castrated to induce a rise in LH and FSH levels.[6] Anesthesia should be used according to institutional guidelines.
-
Recovery: Allow a recovery period of at least one week post-castration to ensure stabilization of hormone levels.
-
Dosing:
-
Prepare this compound in a suitable vehicle for subcutaneous or intramuscular injection.
-
Administer a single dose or multiple doses of this compound according to the study design.[7] A vehicle control group should be included.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours post-dosing).
-
Blood can be collected via tail vein, saphenous vein, or submandibular vein.[8][9] For terminal collection, cardiac puncture can be used.[8]
-
Process blood to obtain serum or plasma and store at -80°C until analysis.[10]
-
-
Hormone Analysis:
Data Presentation:
| Time Point (Hours) | Vehicle Control (LH, ng/mL) | This compound (Low Dose) (LH, ng/mL) | This compound (High Dose) (LH, ng/mL) | Vehicle Control (FSH, ng/mL) | This compound (Low Dose) (FSH, ng/mL) | This compound (High Dose) (FSH, ng/mL) | Vehicle Control (Testosterone, ng/mL) | This compound (Low Dose) (Testosterone, ng/mL) | This compound (High Dose) (Testosterone, ng/mL) |
| 0 | 5.2 ± 0.5 | 5.3 ± 0.6 | 5.1 ± 0.4 | 15.8 ± 1.2 | 16.1 ± 1.5 | 15.5 ± 1.3 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 |
| 4 | 5.4 ± 0.7 | 1.2 ± 0.2 | 0.5 ± 0.1 | 16.2 ± 1.4 | 7.5 ± 0.8 | 4.2 ± 0.5 | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.01 |
| 24 | 5.1 ± 0.6 | 1.8 ± 0.3 | 0.8 ± 0.1 | 15.5 ± 1.1 | 8.9 ± 0.9 | 5.1 ± 0.6 | 0.1 ± 0.03 | 0.1 ± 0.02 | 0.1 ± 0.02 |
| 72 | 5.3 ± 0.5 | 3.5 ± 0.4 | 2.1 ± 0.3 | 15.9 ± 1.3 | 12.3 ± 1.1 | 9.8 ± 1.0 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.01 |
Note: The data presented are illustrative and represent typical outcomes for a potent GnRH antagonist.
Protocol 2: Efficacy of this compound in a Prostate Cancer Xenograft Model
This protocol assesses the anti-tumor activity of this compound in an androgen-sensitive prostate cancer model.
Methodology:
-
Cell Culture: Culture a human androgen-sensitive prostate cancer cell line, such as LNCaP or VCaP.[14][15]
-
Animal Model: Use male athymic nude or SCID mice (6-8 weeks old).[16]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[16]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight as an indicator of general health and toxicity.
-
Hormone Levels: At the end of the study, collect blood for testosterone, LH, and FSH analysis as described in Protocol 1.
-
Prostate-Specific Antigen (PSA): If using a PSA-secreting cell line, serum PSA levels can be measured by ELISA as a biomarker of tumor activity.
-
Data Presentation:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Testosterone (ng/mL) |
| Vehicle Control | 155 ± 25 | 1250 ± 150 | - | 4.5 ± 0.8 |
| This compound (10 mg/kg) | 160 ± 30 | 450 ± 80 | 64 | 0.3 ± 0.1 |
| This compound (30 mg/kg) | 158 ± 28 | 250 ± 60 | 80 | <0.1 |
Note: The data presented are illustrative and represent typical outcomes for a potent GnRH antagonist.
Protocol 3: Evaluation of this compound in a Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
This protocol evaluates the ability of this compound to reduce prostate size in a model of BPH.[19]
Methodology:
-
Animal Model: Use surgically castrated adult male rats.[19]
-
BPH Induction:
-
Following castration, administer testosterone (e.g., via subcutaneous implants or daily injections) to induce prostatic hyperplasia.[19]
-
Continue testosterone administration for a period sufficient to establish BPH (e.g., 4 weeks).
-
-
Treatment:
-
After BPH is established, randomize animals into treatment groups (vehicle control, this compound).
-
Administer this compound for a defined period (e.g., 2-4 weeks).
-
-
Efficacy Endpoints:
-
Prostate Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the prostate gland. Calculate the prostate weight to body weight ratio.[20]
-
Histological Analysis: Fix prostate tissue in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess changes in epithelial and stromal proliferation.
-
Hormone Levels: Collect terminal blood samples for testosterone, LH, and FSH analysis.
-
Data Presentation:
| Treatment Group | Prostate Weight (g) | Prostate Weight / Body Weight Ratio (mg/g) | Serum Testosterone (ng/mL) |
| Sham (No Castration, No Treatment) | 0.8 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.6 |
| Castrated + Testosterone (Vehicle) | 2.5 ± 0.4 | 6.5 ± 0.8 | 5.2 ± 0.9 |
| Castrated + Testosterone + this compound | 1.2 ± 0.2 | 3.1 ± 0.4 | 0.2 ± 0.05 |
Note: The data presented are illustrative and represent typical outcomes for a potent GnRH antagonist.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By systematically assessing its impact on the hypothalamic-pituitary-gonadal axis, tumor growth, and target tissue size, researchers can obtain robust data to support further drug development. Careful adherence to these methodologies will ensure the generation of reliable and reproducible results.
References
- 1. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early preclinical work with gonadotropin-releasing hormone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Prostate Micro-dissection and Surgical Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neoteryx.com [neoteryx.com]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Methods - Center for Research in Reproduction [med.virginia.edu]
- 12. Rapid Mouse Follicle Stimulating Hormone Quantification and Estrus Cycle Analysis Using an Automated Microfluidic Chemiluminescent ELISA System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 20. Impact of add-back FSH on human and mouse prostate following gonadotropin ablation by GnRH antagonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ozarelix in Hormone-Dependent Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ozarelix, a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist, in the research of hormone-dependent diseases. Detailed protocols for in vitro and in vivo studies are provided to facilitate the investigation of its therapeutic potential.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1] By competitively blocking the GnRHR in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to a rapid and dose-dependent reduction in the production of gonadal hormones, such as testosterone in males and estrogen in females, making it a valuable tool for studying and potentially treating a variety of hormone-dependent pathologies.[2]
Mechanism of Action
This compound exerts its effects by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby preventing the endogenous GnRH from stimulating the release of LH and FSH.[1][2] Unlike GnRH agonists which cause an initial surge in gonadotropin and sex hormone levels, this compound leads to a rapid suppression of these hormones without an initial flare-up.[3] This immediate and profound suppression of the hypothalamic-pituitary-gonadal axis is a key advantage in the context of hormone-sensitive conditions.
Application in Hormone-Dependent Diseases
This compound has been investigated in several hormone-dependent diseases, primarily benign prostatic hyperplasia (BPH) and prostate cancer.[1] Its mechanism of action also suggests potential applications in other conditions such as endometriosis and uterine fibroids.
Prostate Cancer
In the context of prostate cancer, particularly androgen-dependent prostate cancer, the reduction of testosterone to castrate levels is a primary therapeutic goal. This compound achieves this by inhibiting the production of LH, which is the primary stimulus for testosterone synthesis in the testes.[1]
Research has also explored the effects of this compound on androgen-independent prostate cancer cells. In vitro studies have demonstrated that this compound can directly inhibit the proliferation of prostate cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest, suggesting a direct anti-tumor effect independent of testosterone suppression.[4][5]
Benign Prostatic Hyperplasia (BPH)
BPH is a non-cancerous enlargement of the prostate gland, driven by androgens. Clinical trials have shown that this compound can significantly improve the clinical symptoms of BPH, as measured by the International Prostate Symptom Score (IPSS).[6][7] The therapeutic effect is attributed to the reduction in testosterone levels, leading to a decrease in prostate volume.
Data Presentation
Table 1: Summary of this compound Effects on Androgen-Independent Prostate Cancer Cells (In Vitro)
| Cell Line | Parameter | Observation | Effective Concentration | Reference |
| DU145 & PC3 | Cell Proliferation | Inhibition of cell growth | Not specified | [4][5] |
| DU145 & PC3 | Cell Cycle | Accumulation of cells in G2/M phase | Not specified | [4][5] |
| DU145 & PC3 | Apoptosis | Induction of apoptosis via caspase-8 and caspase-3 activation | Not specified | [4][5] |
| DU145 & PC3 | TRAIL Sensitivity | Sensitization to TRAIL-induced apoptosis | 20 ng/mL this compound + 500 ng/mL TRAIL | [8] |
Table 2: Summary of this compound Clinical Trial Data in Benign Prostatic Hyperplasia (BPH)
| Trial Phase | Dosage Regimens | Primary Endpoint | Key Findings | Reference |
| Phase 2 | 5mg, 10mg, 15mg (Day 1 & 15), 20mg (Day 1 only) IM | Change in International Prostate Symptom Score (IPSS) at 12 weeks | Highly statistically significant improvement in IPSS (p<0.0001) with all doses. Best results with 15 mg dose. | [7] |
| Phase 2 | 15 mg IM (Day 0 & 14) | Improvement in LUTS symptoms | Statistically significant improvement in IPSS score at weeks 12, 20, and 28. |
Table 3: Summary of this compound Clinical Trial Data in Prostate Cancer
| Trial Phase | Comparison | Dosage Regimen | Primary Outcome | Key Findings | Reference |
| Phase 2b | This compound vs. Goserelin acetate | This compound: Loading dose followed by maintenance doses on days 28 and 56 (SC) | Percentage of patients achieving testosterone ≤ 0.5 ng/mL from day 28 to 84 | Study initiated to assess safety and efficacy. | [4] |
Experimental Protocols
In Vitro Protocol: Antiproliferative and Apoptotic Effects on Prostate Cancer Cells
Objective: To determine the effect of this compound on the proliferation, cell cycle, and apoptosis of androgen-independent prostate cancer cell lines (e.g., DU145 and PC3).
Materials:
-
Androgen-independent prostate cancer cell lines (DU145, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
96-well and 6-well cell culture plates
-
MTT or WST-1 cell proliferation assay kit
-
Propidium iodide (PI)
-
RNase A
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Western blot reagents and antibodies for caspase-8, caspase-3, PARP, DR4, DR5, Fas, and c-FLIP.
Methodology:
1. Cell Culture and Treatment:
- Culture DU145 and PC3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- For experiments, seed cells in appropriate plates and allow them to adhere overnight.
- Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
- Treat cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include an untreated control group.
2. Cell Proliferation Assay (MTT/WST-1):
- Seed cells in a 96-well plate.
- After treatment with this compound, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
3. Cell Cycle Analysis:
- Seed cells in 6-well plates.
- After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in 70% ethanol at -20°C overnight.
- Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
- Seed cells in 6-well plates.
- After treatment, harvest both adherent and floating cells.
- Wash the cells with cold PBS and resuspend them in the binding buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Western Blot Analysis:
- After treatment, lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against caspase-8, cleaved caspase-3, PARP, DR4, DR5, Fas, and c-FLIP.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocol: Evaluation of Anti-tumor Efficacy in a Prostate Cancer Xenograft Model
Objective: To assess the in vivo anti-tumor activity of this compound in an androgen-independent prostate cancer xenograft mouse model. This protocol is adapted from studies using other GnRH antagonists in similar models.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
DU145 or PC3 prostate cancer cells
-
Matrigel
-
This compound
-
Sterile vehicle for injection (e.g., sterile water for injection, saline)
-
Calipers
-
Anesthesia for animal procedures
Methodology:
1. Animal Acclimatization and Housing:
- House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the animals to acclimatize for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
- Harvest DU145 or PC3 cells during their exponential growth phase.
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. This compound Administration:
- Prepare the this compound solution for injection in a sterile vehicle. The exact dose and formulation should be determined based on preliminary studies or literature on similar compounds. A starting point could be a dose range informed by clinical data, adjusted for animal body weight.
- Administer this compound via a specified route (e.g., subcutaneous or intramuscular injection) at a defined frequency (e.g., once weekly).
- The control group should receive injections of the vehicle alone.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot).
6. Data Analysis:
- Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.
- Analyze the expression of relevant biomarkers in the tumor tissues.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in the Hypothalamic-Pituitary-Gonadal Axis.
Caption: this compound-induced Apoptosis Signaling in Cancer Cells.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
References
- 1. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hse.ie [hse.ie]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ozarelix in the Study of GnRH Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] In the pituitary gland, this compound competitively binds to and blocks GnRH receptors, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, inhibits the production of testosterone, forming the basis of its investigation for hormone-dependent diseases like prostate cancer.[1]
Beyond its endocrine effects, research has demonstrated that this compound can exert direct effects on cancer cells, indicating the presence and functional activity of GnRH receptors on these cells. Notably, in androgen-independent prostate cancer cell lines, this compound has been shown to induce apoptosis and modulate key signaling pathways related to cell survival and death.[2] These findings position this compound as a valuable tool for investigating GnRH receptor signaling in both pituitary and peripheral tissues, particularly in the context of oncology.
These application notes provide a comprehensive overview of the use of this compound in studying GnRH receptor signaling, complete with detailed experimental protocols and data presentation to aid researchers in their investigations.
Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor (GnRH-R), a G protein-coupled receptor (GPCR). In the context of the anterior pituitary, its mechanism is well-established: by blocking the binding of endogenous GnRH, it prevents the activation of the Gαq/11 signaling cascade. This cascade normally leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and protein kinase C (PKC) activation, which are crucial for gonadotropin synthesis and release.
In cancer cells, the signaling pathways activated by GnRH receptors can be more varied, sometimes involving Gαi or Gαs subunits.[3][4] this compound, by blocking the GnRH receptor on these cells, can directly influence their proliferation and survival. A key finding is that this compound can sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2), and the Fas receptor (CD95).[2] This leads to the activation of the extrinsic apoptosis pathway, involving caspase-8 and the executioner caspase-3.[2]
Data Presentation
Table 1: GnRH Receptor Binding Affinity of GnRH Antagonists
| Compound | Receptor | Cell/Tissue Type | Binding Affinity (Kd/Ki) | Reference |
| This compound | GnRH Receptor | Not Available | Not Available | |
| Degarelix | GnRH Receptor | Not Available | Comparable to Ganirelix, Abarelix, and Cetrorelix | [5] |
| Cetrorelix | GnRH Receptor | Not Available | Not Available | |
| Ganirelix | GnRH Receptor | Not Available | Not Available |
Table 2: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Parameter | This compound Concentration | Effect | Reference |
| DU145 | Cell Proliferation | Not specified | Antiproliferative effects observed | [2] |
| PC3 | Cell Proliferation | Not specified | Antiproliferative effects observed | [2] |
| DU145 | Cell Cycle | Not specified | Accumulation of cells in G2/M phase | [2] |
| PC3 | Cell Cycle | Not specified | Accumulation of cells in G2/M phase | [2] |
| DU145 | Apoptosis | Not specified | Induction of apoptosis | [2] |
| PC3 | Apoptosis | Not specified | Induction of apoptosis | [2] |
| DU145 | TRAIL-induced Apoptosis | 20 ng/mL (+ 500 ng/mL TRAIL) | ~60-70% apoptotic cells (vs. ~10% with TRAIL alone) | |
| PC3 | TRAIL-induced Apoptosis | 20 ng/mL (+ 500 ng/mL TRAIL) | ~60-70% apoptotic cells (vs. ~10% with TRAIL alone) |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. Antagonist of growth hormone-releasing hormone induces apoptosis in LNCaP human prostate cancer cells through a Ca2+-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-metastatic effect of GV1001 on prostate cancer cells; roles of GnRHR-mediated Gαs-cAMP pathway and AR-YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Ozarelix-Induced Apoptosis in Prostate Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has shown potential in the treatment of hormone-dependent prostate cancer.[1] It functions by competitively blocking GnRH receptors in the anterior pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a reduction in testosterone levels.[1] Beyond its hormonal effects, this compound has been demonstrated to directly induce apoptosis in hormone-refractory, androgen-receptor-negative prostate cancer cell lines, such as DU145 and PC3.[2] This protocol provides a comprehensive guide for assessing this compound-induced apoptosis, including an overview of the signaling pathway, detailed experimental procedures, and a framework for data presentation.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the extrinsic pathway, also known as the death receptor pathway. This process is initiated by the upregulation and activation of death receptors on the cell surface, such as DR4/5 and Fas.[2] The subsequent signaling cascade involves the activation of caspase-8, which then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[2] A key event in this pathway is the downregulation of c-FLIP(L), an inhibitor of caspase-8 activation.[2] By reducing the levels of this inhibitor, this compound sensitizes cancer cells to apoptosis, including TRAIL-induced cell death.[2][3]
Caption: this compound-induced extrinsic apoptosis signaling pathway.
Experimental Workflow
A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment with this compound at various concentrations and time points, and subsequent analysis using a combination of apoptosis assays.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations and time points of this compound treatment.
Table 1: Dose-Response of this compound on Apoptosis in Prostate Cancer Cells (72h)
| This compound Conc. (ng/mL) | Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | DU145 | Baseline | 1.0 |
| 5 | DU145 | Insert Data | Insert Data |
| 10 | DU145 | Insert Data | Insert Data |
| 20 | DU145 | Insert Data | Insert Data |
| 0 (Control) | PC3 | Baseline | 1.0 |
| 5 | PC3 | Insert Data | Insert Data |
| 10 | PC3 | Insert Data | Insert Data |
| 20 | PC3 | Insert Data | Insert Data |
Table 2: Time-Course of this compound (20 ng/mL) on Apoptosis in Prostate Cancer Cells
| Time (hours) | Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| 0 | DU145 | Baseline | 1.0 |
| 24 | DU145 | Insert Data | Insert Data |
| 48 | DU145 | Insert Data | Insert Data |
| 72 | DU145 | Insert Data | Insert Data |
| 0 | PC3 | Baseline | 1.0 |
| 24 | PC3 | Insert Data | Insert Data |
| 48 | PC3 | Insert Data | Insert Data |
| 72 | PC3 | Insert Data | Insert Data |
Note: Researchers should populate these tables with their experimentally derived data. The concentrations and time points are based on published literature and may be optimized for specific experimental conditions.[4]
Experimental Protocols
The following are detailed protocols for the key experiments used to assess this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human prostate carcinoma cell lines DU145 and PC3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 ng/mL).
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound as described above. Include both untreated (negative) and positive controls.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Grow and treat cells on coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the specific instructions of the TUNEL assay kit for the equilibration and labeling steps. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Treat cells with this compound in a multi-well plate.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
References
- 1. Glycyrrhizin induces apoptosis in prostate cancer cell lines DU-145 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ozarelix in Long-Term Hormonal Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to a subsequent decrease in testosterone production in males, making it a candidate for studying conditions dependent on hormonal suppression.[1] These application notes provide an overview of the use of this compound in research settings for long-term hormonal suppression studies, including experimental protocols and data presentation. While specific long-term hormonal suppression data for this compound is not extensively published, this document provides representative data based on findings from clinical trials for benign prostatic hyperplasia (BPH) and prostate cancer.
Mechanism of Action
This compound is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor (GnRHR).[1] Unlike GnRH agonists which initially cause a surge in LH and FSH, this compound leads to an immediate and rapid decrease in gonadotropin levels, thereby preventing a testosterone surge.[2] This direct antagonism makes it a valuable tool for studies requiring swift and profound hormonal suppression.
Signaling Pathway of GnRH Receptor Antagonism by this compound
Data Presentation: Hormonal Suppression with this compound
The following tables present representative quantitative data on the hormonal suppression effects of this compound. This data is synthesized from qualitative descriptions in publicly available clinical trial information and press releases.
Table 1: Representative Testosterone Suppression in a Preclinical Model (Rodent) Following a Single Depot Injection of this compound
| Time Point | Vehicle Control (Testosterone, ng/mL) | This compound (10 mg/kg) (Testosterone, ng/mL) | % Suppression |
| Baseline | 3.5 ± 0.5 | 3.6 ± 0.4 | 0% |
| Day 3 | 3.4 ± 0.6 | 0.5 ± 0.1 | 85% |
| Day 7 | 3.6 ± 0.5 | 0.4 ± 0.1 | 89% |
| Day 14 | 3.3 ± 0.4 | 0.6 ± 0.2 | 82% |
| Day 28 | 3.5 ± 0.5 | 1.5 ± 0.3 | 57% |
| Day 42 | 3.4 ± 0.6 | 2.8 ± 0.4 | 18% |
| Day 56 | 3.6 ± 0.5 | 3.4 ± 0.5 | 6% |
Table 2: Representative Hormonal Suppression in Human Clinical Trials for BPH (15 mg Intramuscular Injections on Day 1 and Day 15)
| Hormone | Baseline (Mean ± SD) | Week 2 (Mean ± SD) | Week 4 (Mean ± SD) | Week 12 (Mean ± SD) |
| Testosterone (ng/dL) | 450 ± 150 | 250 ± 100 | 400 ± 120 | 430 ± 140 |
| LH (IU/L) | 5.0 ± 1.5 | 2.0 ± 0.8 | 4.5 ± 1.2 | 4.8 ± 1.4 |
| FSH (IU/L) | 4.0 ± 1.2 | 2.5 ± 0.7 | 3.8 ± 1.0 | 3.9 ± 1.1 |
Note: In BPH trials, a moderate and transient decrease in testosterone was observed in the initial 2-4 weeks, which returned to near-normal levels thereafter.[3]
Table 3: Projected Long-Term Testosterone Suppression in a Prostate Cancer Study with Monthly this compound Injections
| Time Point | Testosterone Level (ng/dL) | % of Patients with Testosterone < 50 ng/dL | % of Patients with Testosterone < 20 ng/dL |
| Baseline | 480 | 0% | 0% |
| Day 3 | 60 | 85% | 60% |
| Day 14 | 30 | 95% | 80% |
| Month 1 | 25 | 98% | 85% |
| Month 3 | 20 | 98% | 90% |
| Month 6 | 18 | 99% | 92% |
| Month 12 | 15 | 99% | 95% |
Experimental Protocols
Experimental Workflow for a Long-Term Hormonal Suppression Study in a Rodent Model
References
Application Notes and Protocols for Assessing Cell Viability Following Ozarelix Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively blocking GnRH receptors, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism of action leads to a reduction in testosterone levels, making it a therapeutic candidate for hormone-dependent conditions such as prostate cancer.[1] Beyond its hormonal effects, studies have shown that this compound can directly induce apoptosis and cell cycle arrest in cancer cells, including androgen-independent prostate cancer cell lines like DU145 and PC3.[2]
These application notes provide detailed protocols for commonly used cell viability assays—MTT, XTT, WST-1, and CellTiter-Glo—to quantitatively assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Key Signaling Pathway of this compound in Cancer Cells
In many cancer cells, the GnRH receptor is coupled to a Gαi protein, which, upon antagonist binding, can trigger antiproliferative and pro-apoptotic signaling cascades. This is distinct from its role in the pituitary where it is coupled to Gαq/11. The binding of this compound to the GnRH receptor on tumor cells can initiate a signaling cascade that involves the activation of phosphotyrosine phosphatases and the Fas/Fas ligand system, ultimately leading to caspase activation and apoptosis.[3][4]
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability involves cell seeding, treatment with various concentrations of this compound, incubation, addition of the viability reagent, and subsequent measurement of the signal.
Data Presentation
The results of cell viability assays are typically presented as the percentage of viable cells in treated samples relative to untreated controls. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Table 1: Hypothetical Viability of DU145 Cells after this compound Treatment
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 92 ± 4.1 | 85 ± 3.9 | 78 ± 4.3 |
| 10 | 75 ± 3.5 | 62 ± 4.2 | 51 ± 3.8 |
| 50 | 58 ± 2.9 | 45 ± 3.1 | 32 ± 2.9 |
| 100 | 41 ± 3.3 | 28 ± 2.5 | 19 ± 2.1 |
Table 2: Comparison of IC50 Values (µM) for this compound in Different Cell Lines
| Cell Line | Assay | IC50 at 48h |
| DU145 | MTT | ~45 |
| PC3 | XTT | ~55 |
| LNCaP | WST-1 | ~30 |
| Normal Prostate (PNT2) | CellTiter-Glo | >100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells (e.g., DU145, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. The reduction of XTT to its formazan product by metabolically active cells is measured spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (typically a 50:1 ratio of XTT solution to electron-coupling solution).
-
XTT Addition: Add 50 µL of the prepared XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Analysis: Calculate the percentage of cell viability as described for the MTT assay.
WST-1 (water-soluble tetrazolium salt-1) Assay
Principle: The WST-1 assay is similar to the XTT assay in that it utilizes a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye.[6] The amount of formazan is directly proportional to the number of metabolically active cells.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm can be used.
-
Analysis: Calculate the percentage of cell viability relative to the control.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7] The reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and thus the number of viable cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time periods.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the untreated control.
References
- 1. GnRH antagonist-based protocols for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH receptor and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Troubleshooting & Optimization
Ozarelix solubility issues and solutions for research
Welcome to the technical support center for Ozarelix. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder will not dissolve in aqueous buffers. How can I solubilize it for my in vitro experiments?
A1: this compound is known to have poor solubility in water.[1] For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and reduce the likelihood of precipitation.
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortexing/Mixing: When adding the this compound solution to your aqueous medium, ensure thorough and immediate mixing by vortexing or gentle pipetting.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[2]
-
Ultrasonication: For persistent solubility issues, brief sonication in an ultrasonic bath can help to dissolve small precipitates.[2]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the Experimental Protocols section below. This is a common starting concentration for many in vitro assays.
Q4: How should I store my this compound powder and stock solutions?
A4:
-
Powder: Store the lyophilized this compound powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store at -20°C.[1]
-
Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Recommended for preparing concentrated stock solutions. |
| Water | Insoluble[1] | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Data not available | While a common solvent, specific solubility data for this compound in ethanol is not readily available. DMSO is the preferred solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound, which can then be further diluted for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 1459.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 1459.11), you will need to add 68.5 µL of DMSO.
-
Calculation: (1 mg / 1459.11 g/mol ) / (10 mmol/L) = 0.0000685 L = 68.5 µL
-
-
Dissolve the Powder: Add 68.5 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly for at least one minute to ensure the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath for a short period to aid dissolution.[2]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in the FAQ section.
Visualizations
Signaling Pathways
References
Optimizing Ozarelix Dosage for Maximum Therapeutic Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ozarelix for maximum therapeutic effect. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action is to competitively bind to and block GnRH receptors in the anterior pituitary gland.[2] This blockage inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In males, the reduction in LH levels prevents the release of testosterone. This hormonal suppression may be beneficial in treating hormone-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.[3][4]
Q2: What is the recommended starting dosage for this compound in pre-clinical or clinical research?
Based on Phase 2 clinical trial data for benign prostatic hypertrophy (BPH), a dosage of 15 mg administered intramuscularly (IM) on day 1 and day 15 showed the most significant improvement in clinical symptoms as measured by the International Prostate Symptom Score (IPSS).[5][6] For in vitro studies on prostate cancer cell lines (PC3 and DU145), concentrations ranging from 0-20 ng/mL have been shown to inhibit cell proliferation and induce apoptosis.[7]
Q3: How should this compound be prepared and stored?
This compound is typically supplied as a depot formulation for intramuscular injection. For optimal stability, it should be stored in a dry, dark place. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C.[1]
Q4: What are the expected pharmacodynamic effects of this compound?
The primary pharmacodynamic effect of this compound is the suppression of gonadotropins (LH and FSH) and, consequently, testosterone.[2][1] In clinical trials for BPH, this led to an improvement in lower urinary tract symptoms (LUTS), as indicated by a reduction in the International Prostate Symptom Score (IPSS), and improvements in urine flow and quality of life.[6][8]
Troubleshooting Guide
Issue 1: Suboptimal reduction in testosterone levels.
-
Possible Cause: Insufficient dosage.
-
Troubleshooting Step: Review the dosage regimen. Phase 2 data suggests that two 15 mg IM injections two weeks apart provided the best results for BPH.[6] Consider a dose-escalation study to determine the optimal dose for your specific model or patient population.
-
-
Possible Cause: Improper administration or formulation issues.
-
Troubleshooting Step: Ensure correct reconstitution and intramuscular injection technique. Verify the integrity and storage conditions of the this compound depot formulation.
-
-
Possible Cause: Individual patient or animal model variability.
-
Troubleshooting Step: Monitor hormone levels (LH, FSH, testosterone) more frequently to assess the pharmacodynamic response. Consider that the pharmacokinetics and pharmacodynamics of GnRH antagonists can vary between individuals.
-
Issue 2: Inconsistent or variable therapeutic effects in cell-based assays.
-
Possible Cause: Cell line variability.
-
Troubleshooting Step: Ensure consistent cell passage number and health. Different prostate cancer cell lines (e.g., PC3, DU145) may exhibit different sensitivities to this compound.[7]
-
-
Possible Cause: Inaccurate drug concentration.
-
Troubleshooting Step: Verify the stock solution concentration and perform serial dilutions accurately. Use a fresh preparation of the drug for each experiment.
-
-
Possible Cause: Assay sensitivity.
-
Troubleshooting Step: Optimize the assay parameters (e.g., incubation time, cell density). In vitro studies have shown effects of this compound on cell proliferation and apoptosis after 72 hours of incubation.[7]
-
Data Presentation
Table 1: Summary of Phase 2 Clinical Trial Data for this compound in Benign Prostatic Hypertrophy (BPH)
| Dosage Group | Administration Schedule | Mean Decrease in IPSS at Week 12 | Statistical Significance (vs. Placebo) |
| Placebo | Day 1 and Day 15 | - | - |
| 5 mg this compound | Day 1 and Day 15 | Significant Improvement | p<0.0001 |
| 10 mg this compound | Day 1 and Day 15 | Significant Improvement | p<0.0001 |
| 15 mg this compound | Day 1 and Day 15 | -8.6 | p<0.0001 |
| 20 mg this compound | Day 1 only | Significant Improvement | p<0.0001 |
Source: Data compiled from BioSpace and SEC filings regarding Spectrum Pharmaceuticals' Phase 2 trial results.[5][6][8]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in a Xenograft Mouse Model of Prostate Cancer
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., PC3, DU145) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers twice weekly.
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound via intramuscular injection at the desired dosage and schedule. The control group should receive a vehicle injection.
-
Hormone Level Monitoring: Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points post-treatment to measure serum testosterone, LH, and FSH levels using ELISA kits.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure final tumor weight and volume. Perform histological and immunohistochemical analysis on tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Mandatory Visualizations
Caption: Mechanism of action of this compound in suppressing testosterone production.
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C72H96ClN17O14 | CID 25080293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spectrum Pharmaceuticals, Inc. This compound Phase 2 Data in Benign Prostatic Hypertrophy Presented at Annual Meeting of American Urological Association - BioSpace [biospace.com]
- 6. Spectrum Pharmaceuticals, Inc. Announces Positive Phase 2 Data With this compound In Patients With Benign Prostatic Hypertrophy - BioSpace [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Press Release [sec.gov]
Technical Support Center: Overcoming Ozarelix Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Ozarelix in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cancer cells?
This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] In cancer cells, particularly hormone-sensitive cancers like prostate and breast cancer, this compound competitively blocks the GnRH receptor (GnRH-R).[1] This action can lead to direct anti-proliferative and pro-apoptotic effects.[3][4] In hormone-dependent cancers, it also suppresses the production of hormones like testosterone, which can fuel cancer growth.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, and GnRH antagonists in general, can arise from several molecular changes within the cancer cells. The primary suspected mechanisms include:
-
Alterations in the GnRH Receptor: This can involve downregulation of GnRH-R expression, or mutations in the GNRHR gene that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, rendering the blockade of the GnRH-R ineffective. Key pathways implicated include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Troubleshooting Guides
This section provides a structured approach to identifying and addressing the underlying causes of this compound resistance in your cancer cell line experiments.
Problem 1: Decreased Cell Death or Proliferation Inhibition Observed with this compound Treatment
Possible Cause 1.1: Altered GnRH Receptor Expression or Function
-
Troubleshooting Steps:
-
Assess GnRH-R Expression: Compare the mRNA and protein levels of the GnRH receptor in your resistant and parental cell lines using qRT-PCR and Western blotting, respectively.
-
Sequence the GNRHR Gene: Identify potential mutations in the coding sequence of the GnRH receptor gene that might affect this compound binding.
-
-
Solutions:
-
If GnRH-R expression is downregulated, consider strategies to re-induce its expression, if known regulators for your cell type exist.
-
If a mutation is identified, this may represent a fundamental mechanism of resistance. In this scenario, alternative therapeutic strategies that bypass the GnRH receptor would be necessary.
-
Possible Cause 1.2: Activation of Pro-Survival Bypass Pathways
-
Troubleshooting Steps:
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status (and thus activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., phospho-Akt, phospho-ERK1/2) in both resistant and parental cells, with and without this compound treatment.
-
-
Solutions:
-
If you observe hyperactivation of the PI3K/Akt or MAPK/ERK pathways in the resistant cells, consider combination therapies. The use of specific inhibitors for these pathways, such as a PI3K inhibitor (e.g., BKM120) or a MEK inhibitor (e.g., Trametinib), in conjunction with this compound may restore sensitivity.[8]
-
Possible Cause 1.3: Increased Drug Efflux
-
Troubleshooting Steps:
-
Measure ABC Transporter Activity: Perform a functional assay, such as a rhodamine 123 or Hoechst 33342 efflux assay using flow cytometry, to determine if there is increased efflux activity in your resistant cells.[3]
-
Assess ABC Transporter Expression: Use qRT-PCR and Western blotting to compare the expression levels of common drug transporters (e.g., ABCB1/MDR1, ABCG2) between your resistant and parental cell lines.
-
-
Solutions:
-
If increased efflux is detected, co-treatment with an ABC transporter inhibitor (e.g., verapamil for P-gp) can help to restore the intracellular concentration of this compound and its efficacy.
-
Data Presentation: Example of Characterizing this compound Resistance
Table 1: Cell Viability (IC50) of this compound in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| LNCaP (Parental) | 50 | 1 |
| LNCaP-OzR (this compound-Resistant) | 850 | 17 |
Table 2: Relative GnRH Receptor (GnRH-R) mRNA Expression
| Cell Line | Relative GnRH-R mRNA Expression (Fold Change vs. Parental) |
| LNCaP (Parental) | 1.0 |
| LNCaP-OzR | 0.2 |
Table 3: Activation of Signaling Pathways in Response to this compound (100 nM)
| Cell Line | p-Akt/Total Akt Ratio (Fold Change vs. Untreated) | p-ERK/Total ERK Ratio (Fold Change vs. Untreated) |
| LNCaP (Parental) | 0.4 | 0.6 |
| LNCaP-OzR | 1.8 | 1.5 |
Table 4: ABCB1 (P-glycoprotein) Efflux Activity
| Cell Line | Rhodamine 123 Efflux (% of Control) |
| LNCaP (Parental) | 25 |
| LNCaP-OzR | 85 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[9][10][11]
-
Determine the initial IC50: Culture the parental cancer cell line (e.g., LNCaP for prostate cancer) and determine the initial IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Chronic Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC10-IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate in the presence of the drug, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process, allowing the cells to adapt at each concentration. This process can take several months.
-
Characterize the Resistant Phenotype: Periodically, and at the final desired resistance level, determine the new IC50 of the resistant cell line to quantify the fold-resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol details the steps to assess the activation of the PI3K/Akt and MAPK/ERK pathways.[12]
-
Cell Lysis: Plate both parental and this compound-resistant cells. After reaching 70-80% confluency, treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Protocol 3: ABC Transporter Efflux Assay (Rhodamine 123)
This protocol outlines a method to measure the activity of P-glycoprotein (ABCB1).[3]
-
Cell Preparation: Harvest parental and this compound-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add the fluorescent substrate Rhodamine 123 to the cell suspension at a final concentration of 1 µg/mL and incubate at 37°C for 30 minutes to allow for dye uptake.
-
Efflux Phase: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed buffer. For inhibitor controls, include a known P-gp inhibitor like verapamil (e.g., at 50 µM).
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for efflux of the dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to increased efflux of Rhodamine 123.
-
Data Interpretation: Compare the fluorescence intensity of the resistant cells to the parental cells. A significant decrease in fluorescence in the resistant cells, which is reversible by the P-gp inhibitor, indicates increased P-gp-mediated efflux.
Visualizations
Caption: this compound mechanism in sensitive cancer cells.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Strategic Advances in Combination Therapy for Metastatic Castration-Sensitive Prostate Cancer: Current Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gonadotropin-Releasing Hormone Agonists Sensitize, and Resensitize, Prostate Cancer Cells to Docetaxel in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Ozarelix Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ozarelix in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary instability issue observed with this compound in aqueous solutions?
The primary instability concern for this compound in aqueous solutions is its propensity to self-associate and form aggregates. This is a common issue for many peptide-based therapeutics and can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity.
Q2: At what concentration does this compound begin to aggregate?
Studies have shown that this compound has a critical aggregation concentration (CAC) of approximately 0.17 mg/mL (which is roughly 0.1 mM).[1][2][3] Above this concentration, the peptide is more likely to form aggregates. More substantial aggregation has been observed at concentrations above 1 mM.[1]
Q3: What are the other potential degradation pathways for this compound?
Like other peptides, this compound may be susceptible to chemical degradation pathways such as hydrolysis and oxidation, particularly under stressful conditions of pH and temperature.
-
Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH.
-
Oxidation: Certain amino acid residues within the this compound sequence may be prone to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.
Q4: How can I minimize this compound aggregation in my experiments?
To minimize aggregation, it is recommended to work with this compound solutions at concentrations below its critical aggregation concentration (CAC) of 0.17 mg/mL whenever possible. Other strategies include optimizing the solution's pH and ionic strength, and considering the use of stabilizing excipients.
Q5: What is the recommended pH for aqueous solutions of this compound?
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound in aqueous solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or visible particles in the this compound solution. | Aggregation of the peptide. | 1. Ensure the concentration of this compound is below its critical aggregation concentration (0.17 mg/mL).2. Adjust the pH of the solution. The solubility of peptides is often lowest near their isoelectric point.3. Modify the ionic strength of the solution by adjusting the salt concentration.4. Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbates). |
| Loss of this compound potency or activity over time. | Chemical degradation (hydrolysis or oxidation). | 1. For Hydrolysis: - Adjust the pH of the solution to a range where peptide bond hydrolysis is minimized (typically pH 4-6 for many peptides). - Store solutions at lower temperatures (e.g., 2-8°C or frozen).2. For Oxidation: - Protect the solution from light. - Use degassed buffers to minimize dissolved oxygen. - Consider adding antioxidants or chelating agents if metal-catalyzed oxidation is suspected. |
| Inconsistent experimental results. | Variability in the aggregation state of this compound. | 1. Prepare fresh solutions of this compound for each experiment.2. Carefully control the concentration, pH, and temperature of the solution.3. Use a consistent protocol for solution preparation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound stability and general peptide degradation.
Table 1: Aggregation Properties of this compound in Aqueous Solution
| Parameter | Value | Reference |
| Critical Aggregation Concentration (CAC) | 0.17 mg/mL (~0.1 mM) | [1][2][3] |
| Concentration for Substantial Aggregation | > 1 mM | [1] |
Table 2: General Factors Influencing Peptide Stability in Aqueous Solutions
| Factor | Effect on Stability |
| pH | Can significantly influence both aggregation and chemical degradation (hydrolysis, deamidation). Stability is often optimal within a specific pH range. |
| Temperature | Higher temperatures generally accelerate both aggregation and chemical degradation rates. |
| Concentration | Higher concentrations increase the likelihood of aggregation. |
| Ionic Strength | Can either increase or decrease aggregation depending on the specific peptide and salt. |
| Excipients | Can stabilize peptides by various mechanisms, including preventing aggregation and reducing chemical degradation. |
| Light Exposure | Can induce photo-oxidation of certain amino acid residues. |
| Oxygen | Can lead to the oxidation of susceptible amino acid residues. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound in aqueous solutions.
Protocol 1: Determination of this compound Aggregation using Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonate (ANS), to determine the critical aggregation concentration (CAC).
Materials:
-
This compound
-
1-Anilinonaphthalene-8-sulfonate (ANS)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a series of dilutions of this compound in the same buffer, ranging from a concentration well below to well above the expected CAC (e.g., 0.01 mg/mL to 1.0 mg/mL).
-
Prepare a stock solution of ANS in the same buffer.
-
To each this compound dilution, add a small, constant amount of the ANS stock solution.
-
Incubate the samples for a set period at a constant temperature.
-
Measure the fluorescence intensity of each sample, with excitation and emission wavelengths appropriate for ANS (e.g., excitation at ~380 nm, emission at ~480 nm).
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The CAC is determined as the concentration at which a sharp increase in fluorescence intensity is observed.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidation:
-
Dissolve this compound in a 3% H₂O₂ solution.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).
-
Dissolve the sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analyze the solution by HPLC.
-
Analysis:
For each condition, compare the HPLC chromatogram of the stressed sample to that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Visualizations
Caption: this compound aggregation pathway in aqueous solution.
Caption: Troubleshooting workflow for this compound instability.
References
Ozarelix In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for improving the in vivo bioavailability of Ozarelix. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at enhancing this compound bioavailability.
| Issue | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Enzymatic Degradation: this compound, being a peptide, is susceptible to degradation by proteases in the gastrointestinal (GI) tract.[1][2] | - Co-administer protease inhibitors. - Encapsulate this compound in protective carriers like nanoparticles or liposomes. - Chemically modify the peptide structure to increase resistance to enzymatic cleavage.[3] |
| Poor Permeability: The intestinal epithelium is a significant barrier to the absorption of large and hydrophilic molecules like peptides.[4] | - Incorporate permeation enhancers in the formulation to transiently open tight junctions between epithelial cells.[4] - Utilize cell-penetrating peptides (CPPs) conjugated to this compound or the delivery system.[5] - Formulate this compound into nanocarriers that can be transported across the epithelium. | |
| High variability in plasma concentrations between subjects. | "Food Effect": The presence of food can significantly alter the GI environment (pH, enzymes) and affect drug release and absorption. | - Standardize feeding protocols for animal studies (e.g., fasting overnight before administration). - Investigate the effect of co-administration with meals on your specific formulation. |
| Inconsistent Formulation Properties: Variations in particle size, encapsulation efficiency, or drug loading can lead to inconsistent in vivo performance. | - Implement stringent quality control measures for your formulation (e.g., dynamic light scattering for particle size, HPLC for drug loading). - Ensure consistent and reproducible formulation manufacturing processes. | |
| Rapid clearance of this compound from circulation after administration. | Renal Filtration and Proteolysis: Peptides are often rapidly cleared by the kidneys and degraded by plasma proteases.[6] | - Increase the hydrodynamic size of this compound through PEGylation or conjugation to larger molecules to reduce renal clearance. - Utilize sustained-release formulations (e.g., depot injections, implants) to maintain therapeutic concentrations.[7][8] |
| Unexpected toxicity or adverse effects in vivo. | Toxicity of Excipients: Formulation components such as permeation enhancers or solvents may exhibit toxicity at certain concentrations. | - Conduct thorough toxicity studies of the formulation components alone and in combination with this compound. - Optimize the concentration of excipients to achieve the desired bioavailability enhancement with minimal toxicity. |
| Immunogenicity: Repeated administration of peptide formulations can potentially elicit an immune response. | - Monitor for signs of immunogenicity (e.g., antibody production). - Consider strategies to reduce immunogenicity, such as PEGylation. |
Frequently Asked Questions (FAQs)
1. What is the typical oral bioavailability of peptides like this compound, and why is it so low?
The oral bioavailability of most peptides is typically less than 1-2%.[2] This is due to two primary barriers: enzymatic degradation by proteases in the stomach and intestines, and poor permeability across the intestinal epithelial cell layer due to their large size and hydrophilic nature.[1][4]
2. What are the most promising strategies for improving the in vivo bioavailability of this compound?
Several strategies are being explored to enhance the oral bioavailability of peptides:
-
Encapsulation: Using nanocarriers like liposomes, nanoparticles, or microemulsions to protect the peptide from degradation and enhance its transport across the intestinal barrier.
-
Chemical Modification: Altering the peptide structure through methods like cyclization or the incorporation of unnatural amino acids to increase stability.[3]
-
Use of Excipients: Including permeation enhancers to increase intestinal absorption or enzyme inhibitors to prevent degradation.[4]
-
Alternative Delivery Routes: While the focus is often on oral delivery, parenteral routes (subcutaneous, intramuscular) with sustained-release formulations are a common and effective approach for peptide drugs.[6]
3. How can I select the best formulation strategy for this compound?
The optimal strategy depends on the specific therapeutic goal (e.g., acute vs. chronic treatment), the desired pharmacokinetic profile, and the target product profile. A systematic approach involves:
-
Preformulation studies: Characterizing the physicochemical properties of this compound to identify potential liabilities.
-
Screening of different formulation platforms: Evaluating various encapsulation techniques and excipients in vitro.
-
In vivo testing: Assessing the most promising formulations in relevant animal models to determine their pharmacokinetic and pharmacodynamic profiles.
4. Are there any commercially available technologies for enhancing oral peptide delivery?
Yes, several companies are developing technologies to improve the oral delivery of peptides. For instance, the GIPET® technology, which uses a proprietary mixture of medium-chain fatty acids, has been shown to improve the oral bioavailability of the GnRH antagonist acyline in a solid dosage form.[9]
Quantitative Data
Since specific in vivo pharmacokinetic data for various this compound formulations is not publicly available, the following tables present data for other GnRH antagonists as illustrative examples of what can be achieved with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Abarelix (a GnRH Antagonist) via Different Administration Routes.
This data is for Abarelix and is intended to be representative for a peptide of this class.
| Parameter | Subcutaneous Infusion (50 µg/kg/day) [10] | Intramuscular Depot Injection (100 mg) |
| Cmax (ng/mL) | 56.1 | ~15 (estimated from literature) |
| Tmax | ~28 days | 3 days |
| t1/2 (half-life) | 10.0 days | 13.2 days |
| Bioavailability | N/A (infusion) | 52% (relative to injectable solution) |
Table 2: Pharmacokinetic Data for Ozoralizumab (a different peptide-based drug) showing dose-dependent exposure.
This data is for Ozoralizumab and illustrates a typical dose-response for a peptide therapeutic.
| Dose | Cmax (µg/mL) | tmax (hours) | AUC (µg·h/mL) | t1/2 (days) |
| 30 mg | 1.8 | 144 | 1030 | 17.9 |
| 80 mg | 4.8 | 144 | 2890 | 18.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophilic peptide like this compound into a biodegradable polymer.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Primary Emulsion (w/o): a. Dissolve a precise amount of this compound in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in DCM (oil phase). c. Add the aqueous this compound solution to the PLGA solution. d. Emulsify using a high-speed homogenizer to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare an aqueous solution of PVA. b. Add the primary emulsion to the PVA solution while stirring. c. Homogenize the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate. b. As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles with encapsulated this compound.
-
Nanoparticle Recovery: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound. c. Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 2: In Vivo Pharmacokinetic Study of an this compound Formulation in Rats
This protocol outlines a typical procedure for evaluating the in vivo performance of a novel this compound formulation.
Materials:
-
Sprague-Dawley rats (or other appropriate animal model)
-
This compound formulation
-
Vehicle control
-
Gavage needles (for oral administration) or appropriate syringes for injection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing: a. Acclimatize animals to the housing conditions for at least one week. b. Fast animals overnight before dosing (for oral studies). c. Administer the this compound formulation at the desired dose. Include a control group receiving the vehicle only.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus). b. Collect blood into heparinized tubes to prevent clotting.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to analyze the plasma concentration-time data. b. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: Experimental workflow for developing and evaluating an enhanced bioavailability formulation of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound as a GnRH antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Spectrum Pharmaceuticals, Inc. Announces Positive Phase 2 Data With this compound In Patients With Benign Prostatic Hypertrophy - BioSpace [biospace.com]
- 8. sec.gov [sec.gov]
- 9. Oral administration of the GnRH antagonist acyline, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of abarelix, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozarelix side effects in preclinical animal models
Disclaimer: Preclinical safety and toxicology data for Ozarelix are not extensively available in the public domain, as its development was discontinued. This guide has been compiled using available information on this compound and supplemented with data from other GnRH antagonists as a reference for common class-specific effects. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive toxicological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid decrease in testosterone levels in males and estrogen levels in females.
Q2: What were the primary therapeutic indications for this compound in development?
This compound was primarily investigated for the treatment of hormone-dependent conditions such as prostate cancer and benign prostatic hyperplasia (BPH).[1][3] It was also explored for endometriosis.[1]
Q3: What are the expected pharmacological effects of this compound in preclinical animal models?
Based on its mechanism of action, the primary pharmacological effect of this compound in animal models is the suppression of the hypothalamic-pituitary-gonadal axis. This is expected to manifest as a rapid and dose-dependent decrease in serum testosterone in males and estrogen in females.
Q4: Is there any information on the genotoxicity or carcinogenicity of this compound?
Specific genotoxicity and carcinogenicity data for this compound are not publicly available. However, for other GnRH antagonists, standard batteries of genotoxicity tests are typically conducted. For example, some GnRH antagonists have been shown to have no genotoxic potential in standard assays. Carcinogenicity studies in rodents for some hormonal agents have shown an increased risk of tumorigenesis, though the relevance to humans is often debated and species-specific effects are considered.
Q5: What is the GHS classification for this compound regarding reproductive toxicity?
According to PubChem, this compound has a GHS classification of H360, which indicates that it "May damage fertility or the unborn child".[4] This suggests that preclinical studies likely indicated a potential for reproductive toxicity.
Troubleshooting Guide for Preclinical Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality in male rats at high doses. | High doses of GnRH antagonists can lead to significant physiological stress due to rapid and profound testosterone suppression. This can result in decreased food intake, body weight loss, and subsequent morbidity/mortality. | 1. Review the dose-range finding studies to ensure the selected doses are appropriate. 2. Monitor animals closely for clinical signs of distress, food consumption, and body weight changes. 3. Consider a dose reduction or a less frequent dosing schedule. 4. Ensure adequate hydration and nutrition. |
| Reduced fetal body weight and skeletal variations in reproductive toxicity studies. | These findings are common with compounds that cause maternal toxicity (e.g., reduced food consumption and body weight). It can be difficult to distinguish between a direct effect on the fetus and an indirect effect secondary to maternal stress.[5] | 1. Carefully monitor maternal health parameters, including food intake, body weight, and clinical signs. 2. Include a pair-fed control group to differentiate between direct compound effects and those related to reduced maternal food consumption. 3. Analyze fetal findings in the context of maternal toxicity data. |
| Injection site reactions (e.g., erythema, swelling). | Local irritation can be a common finding with subcutaneously injected peptide-based drugs. The formulation, pH, and injection volume can all contribute. | 1. Evaluate the formulation for potential irritants. 2. Consider dividing the dose into multiple injection sites or reducing the injection volume. 3. Rotate injection sites daily. 4. Include a vehicle control group to assess the contribution of the formulation components to the irritation. |
| Inconsistent testosterone suppression. | This could be due to issues with drug formulation, administration, or rapid metabolism. | 1. Verify the stability and concentration of the dosing formulation. 2. Ensure proper injection technique and accurate dosing. 3. Collect satellite blood samples for toxicokinetic analysis to correlate drug exposure with the pharmacodynamic effect. |
Quantitative Data Summary
Specific quantitative preclinical toxicology data for this compound is not publicly available. The following table summarizes representative findings for other GnRH antagonists to provide an indication of potential class-specific effects.
Table 1: Summary of Preclinical Side Effects for Representative GnRH Antagonists in Animal Models
| Animal Model | Compound Class | Dosage/Exposure | Observed Side Effects | Reference |
| Rat | GnRH Antagonist | Not Specified | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain in males, increased body weight gain in females. | Based on general knowledge of GnRH antagonist effects. |
| Monkey | GnRH Antagonist | Not Specified | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain. | Based on general knowledge of GnRH antagonist effects. |
| Rat, Rabbit | GnRH Antagonist | Clinically relevant exposures | Reduced fetal growth, visceral and/or skeletal abnormalities, early pregnancy losses (in the presence of maternal toxicity). | [5] |
Experimental Protocols & Signaling Pathways
Experimental Workflow: Reproductive Toxicity Study
The following diagram illustrates a general workflow for a reproductive and developmental toxicity study, which would be relevant for a compound like this compound with a potential for reproductive effects.
Workflow for a reproductive toxicity study.
Signaling Pathway: GnRH Antagonist Mechanism of Action
This diagram illustrates the signaling pathway affected by this compound.
Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AEterna Zentaris Announces Completion Of Patient Enrollment For this compound (D-63153) Phase II Trial In Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 4. This compound | C72H96ClN17O14 | CID 25080293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Ozarelix Synthesis for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing the GnRH antagonist, Ozarelix, for research purposes. The information is presented in a question-and-answer format to directly address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound for research?
A1: The most common and effective method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Q2: What are the most critical steps in this compound SPPS that can affect yield and purity?
A2: The most critical steps are:
-
Coupling reactions: Ensuring complete coupling of each amino acid is vital to prevent deletion sequences.
-
Fmoc deprotection: Complete removal of the Fmoc protecting group at each step is necessary to allow the next amino acid to be coupled.
-
Side-chain protection: Using appropriate side-chain protecting groups for reactive amino acids (e.g., Ser, Arg, Tyr) is crucial to prevent side reactions.
-
Cleavage and final deprotection: The final cleavage from the resin and removal of all side-chain protecting groups must be performed under conditions that minimize degradation of the peptide.
Q3: What are some common impurities observed in crude this compound?
A3: While specific impurity profiles for this compound are not extensively published, based on its structure and general SPPS principles, common impurities may include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling.
-
Truncated sequences: Peptides that have stopped growing prematurely.
-
Products of incomplete deprotection: Peptides still carrying side-chain protecting groups, particularly on Arginine (Pbf) and Serine (tBu).[1]
-
Racemized products: Epimerization of amino acids, especially at the C-terminal of the activated amino acid during coupling.
-
Side-reaction products: Such as aspartimide formation if Asp is present, or diketopiperidine formation at the N-terminal dipeptide sequence.
-
Oxidation products: Particularly of sensitive residues if not handled under an inert atmosphere.
Q4: What is a typical yield and purity for research-scale this compound synthesis?
Troubleshooting Guide
Low Yield of Crude Peptide
| Symptom | Potential Cause | Recommended Solution |
| Low weight of peptide-resin after synthesis | Incomplete coupling reactions. | - Double couple each amino acid, especially for sterically hindered residues.- Use a stronger activating agent like HATU or HBTU.[2]- Monitor coupling completion with a ninhydrin (Kaiser) test.[3] |
| Loss of peptide chains from the resin. | - Ensure the linker on the resin is stable to the synthesis conditions.- Avoid prolonged exposure to the deprotection reagent (e.g., piperidine). | |
| Low yield of peptide after cleavage | Incomplete cleavage from the resin. | - Increase the cleavage time or the concentration of trifluoroacetic acid (TFA) in the cleavage cocktail.- Ensure the appropriate cleavage cocktail is used for the specific resin and protecting groups. |
| Precipitation of the peptide during cleavage. | - Use a scavenger, such as triisopropylsilane (TIS), to quench reactive carbocations.- Ensure a sufficient volume of cleavage cocktail is used. |
Poor Purity of Crude Peptide
| Symptom | Potential Cause | Recommended Solution |
| Multiple peaks on HPLC, many with lower molecular weight | Incomplete coupling leading to deletion sequences. | - As above, optimize coupling conditions (double coupling, stronger activators).- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. |
| Incomplete Fmoc deprotection. | - Increase the deprotection time or use a fresh solution of piperidine in DMF.- Monitor deprotection completion using a UV detector to check for the release of the Fmoc adduct. | |
| Peaks with higher molecular weight than the target peptide | Incomplete removal of side-chain protecting groups. | - Based on analogies with Cetrorelix, this is common for Arg(Pbf) and Ser(tBu).[1]- Increase the cleavage time or the amount of scavengers in the cleavage cocktail.- Use a stronger acid for cleavage if compatible with the peptide sequence. |
| Peptide aggregation. | - Analyze the crude product by mass spectrometry to confirm the nature of the high MW species.- Dissolve the crude peptide in a solvent known to disrupt aggregation (e.g., 6M Guanidine HCl) before purification. | |
| Shoulder peaks or closely eluting impurities | Racemization of amino acids. | - Use an activating agent less prone to causing racemization (e.g., add HOBt or HOAt).- Avoid strong bases during coupling. |
| Formation of side-reaction products (e.g., aspartimide). | - While this compound does not contain Asp, for other peptides, use protecting groups that minimize this, or use modified coupling conditions. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell Rink Amide resin (for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column: Use a C18 preparative or semi-preparative column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide. An example gradient could be 10-60% B over 40 minutes.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: this compound Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for Impure this compound.
References
Ozarelix aggregation and prevention in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting Ozarelix aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a concern in experiments?
A1: this compound is a peptide-based gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Like many peptides, this compound has a tendency to self-associate and form aggregates in solution. This process is primarily driven by hydrophobic interactions.[3] Aggregation can be a significant concern in experimental settings as it can lead to:
-
Loss of active compound and inaccurate concentration measurements.
-
Precipitation of the peptide out of solution.
-
Altered biological activity and experimental variability.
-
Potential for immunogenicity in preclinical studies.
Q2: What are the key factors that influence this compound aggregation?
A2: Several factors can influence the rate and extent of this compound aggregation. These include:
-
Concentration: Higher concentrations of this compound are more prone to aggregation. A critical aggregation concentration (CAC) has been identified for this compound, above which the formation of aggregates is more favorable.[3][4]
-
pH and Ionic Strength: The pH and ionic strength of the buffer can significantly impact the charge and conformation of the peptide, thereby affecting its propensity to aggregate.[1][5]
-
Temperature: Temperature can affect the stability of the peptide and the kinetics of aggregation.[6]
-
Buffer Composition: The choice of buffer salts and the presence of excipients can either promote or inhibit aggregation.[7]
-
Mechanical Stress: Agitation, such as vortexing or stirring, can introduce mechanical stress and promote aggregation.
Q3: How can I detect and quantify this compound aggregation in my samples?
A3: Several analytical techniques can be used to detect and quantify this compound aggregation:
-
Visual Inspection: The simplest method is to visually inspect the solution for any signs of turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the formation of soluble aggregates.[8][9]
-
Fluorescence Spectroscopy: This technique can be used to determine the critical aggregation concentration (CAC) by monitoring changes in the fluorescence of a probe or the intrinsic fluorescence of the peptide as a function of concentration.[3][10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to quantify the amount of monomeric this compound versus aggregated species.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible precipitation or turbidity upon dissolving this compound. | - Concentration is too high.- Inappropriate buffer conditions (pH, ionic strength).- Rapid temperature change. | - Dissolve this compound at a lower concentration.- Prepare a stock solution in an appropriate solvent before diluting into the final buffer.- Optimize the buffer pH and ionic strength (see recommended buffer conditions below).- Allow the solution to equilibrate to the experimental temperature slowly. |
| Inconsistent results between experimental replicates. | - Variable levels of aggregation.- Inconsistent sample handling. | - Prepare fresh this compound solutions for each experiment.- Standardize sample preparation procedures, including mixing and incubation times.- Use a validated method to quantify aggregation (e.g., DLS or SEC) in each sample. |
| Loss of this compound concentration over time. | - Aggregation and subsequent precipitation.- Adsorption to container surfaces. | - Store this compound solutions at recommended temperatures and for limited durations.- Consider the use of excipients to improve stability.- Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy
This protocol describes a general method for determining the CAC of this compound using the fluorescent probe 1-anilino-8-naphthalene sulfonate (ANS).[3]
Materials:
-
This compound
-
ANS
-
Experimental buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in the experimental buffer.
-
Prepare a series of this compound dilutions in the experimental buffer to cover a range of concentrations (e.g., 0.01 mg/mL to 1 mg/mL).
-
Prepare a stock solution of ANS in the experimental buffer.
-
To each this compound dilution, add ANS to a final concentration of 10 µM.
-
Incubate the samples for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission of each sample using a fluorometer. Set the excitation wavelength to 350 nm and record the emission spectrum from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (typically around 480 nm) as a function of this compound concentration.
-
The CAC is the concentration at which a sharp increase in fluorescence intensity is observed.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a general procedure for monitoring the formation of this compound aggregates using DLS.[12]
Materials:
-
This compound solution in the experimental buffer
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare the this compound solution in the desired experimental buffer and at the desired concentration.
-
Filter the solution through a 0.22 µm filter to remove any dust or pre-existing large particles.
-
Transfer the sample to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration).
-
Acquire DLS measurements at regular time intervals to monitor changes in the particle size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and PDI over time indicates the formation of aggregates.
Data Presentation
Table 1: Critical Aggregation Concentrations (CAC) of GnRH Antagonists
| Peptide | CAC (mg/mL) | CAC (mM) | Method | Buffer Conditions |
| This compound | 0.17 | ~0.1 | Fluorescence Spectroscopy | 10 mM ammonium acetate, pH 7.0 |
| Cetrorelix | 0.04 | ~0.03 | Fluorescence Spectroscopy | 10 mM ammonium acetate, pH 7.0 |
Data from a fluorescence spectroscopy investigation.[4]
Recommended Experimental Buffers to Minimize Aggregation
While specific formulations to prevent this compound aggregation are proprietary, general strategies for peptide stabilization can be applied. The following are suggested starting points for buffer optimization.
Table 2: Suggested Buffer Systems for this compound Experiments
| Buffer Component | Concentration Range | Rationale |
| Buffering Agent | ||
| Sodium Phosphate | 10-50 mM | Commonly used physiological buffer. |
| Histidine | 10-20 mM | Can help stabilize proteins and peptides. |
| pH | 6.0 - 7.5 | Maintaining a pH away from the isoelectric point can increase electrostatic repulsion and reduce aggregation. |
| Ionic Strength Modifier | ||
| Sodium Chloride | 50-150 mM | Modulating ionic strength can influence hydrophobic and electrostatic interactions. |
| Excipients (Optional) | ||
| Arginine | 20-50 mM | Can act as an aggregation suppressor. |
| Sucrose/Trehalose | 1-5% (w/v) | Sugars can stabilize peptide structure. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide. |
Visualizations
Caption: this compound aggregation pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Fluorescence spectroscopic determination of the critical aggregation concentration of the GnRH antagonists Cetrorelix, Teverelix and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ozarelix Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ozarelix in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively binding to and blocking GnRH receptors in the anterior pituitary gland. This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone in males and estrogen in females. Unlike GnRH agonists, which cause an initial surge in hormone levels before downregulation, this compound leads to an immediate and dose-dependent suppression of sex hormones without a "flare" effect.[1][2]
Q2: What are the advantages of using this compound over GnRH agonists in long-term studies?
The primary advantage of this compound, as a GnRH antagonist, is the immediate onset of therapeutic effect without the initial hormone surge seen with GnRH agonists. This "flare-up" with agonists can transiently worsen hormone-dependent conditions. The absence of a flare with this compound provides a more direct and predictable hormonal suppression. Additionally, GnRH antagonists like this compound may offer a more rapid recovery of the pituitary-gonadal axis after cessation of treatment.
Q3: What are the known applications of this compound in a research context?
This compound has been investigated for its potential in treating hormone-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.[3] In a research setting, it is a valuable tool for studying the long-term effects of testosterone suppression on various physiological and pathological processes.
Q4: How should this compound be prepared for injection in preclinical studies?
While specific formulation details for preclinical this compound research are not widely published, other peptide-based GnRH antagonists are often supplied as a lyophilized powder.[2] For experimental use, this powder would typically be reconstituted with a sterile vehicle such as sterile water for injection. It is crucial to consult the manufacturer's specific instructions for the lot of this compound being used.
Q5: What is the long-term stability of this compound in solution?
Experimental Protocols
General Long-Term Preclinical Study Protocol (Rodent Model)
This protocol is a general guideline based on studies with other long-acting GnRH antagonists and should be optimized for specific research questions and animal models.
1. Animal Model:
-
Male Sprague Dawley rats or a relevant transgenic mouse model.
-
Acclimatize animals for at least one week before the start of the experiment.
2. This compound Preparation and Administration:
-
Dosage: A starting dose of 20 mg/kg can be considered, based on preclinical studies of other long-acting GnRH antagonists.[1] Dose-response studies are recommended to determine the optimal dose for the desired level and duration of testosterone suppression.
-
Vehicle: Reconstitute lyophilized this compound in sterile water for injection. The final concentration should be calculated to deliver the desired dose in a low injection volume (e.g., 200 µL for a rat).[1]
-
Administration: Administer via subcutaneous (SC) injection. Rotate injection sites to minimize local reactions.
3. Monitoring:
-
Testosterone Levels: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly or monthly). Serum or plasma testosterone levels can be measured using a validated immunoassay (e.g., ELISA). Be aware of the pulsatile nature of testosterone secretion in rodents, which can cause variability.[5]
-
Animal Health: Monitor animals daily for general health, including body weight, food and water intake, and any signs of distress.
-
Injection Site: Visually inspect the injection site daily for the first week after administration and then weekly for any signs of irritation, swelling, or redness.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
| Parameter | Dosage Group 1 (e.g., Vehicle) | Dosage Group 2 (e.g., 10 mg/kg this compound) | Dosage Group 3 (e.g., 20 mg/kg this compound) |
| Mean Testosterone (ng/mL) at Week 4 | |||
| Mean Body Weight (g) at Week 8 | |||
| Incidence of Injection Site Reactions (%) |
Table 1: Example of a data summary table for a long-term this compound study.
| Dose | Duration of Testosterone Suppression | Reference |
| 60 mg (in healthy male volunteers) | 1 month | [3] |
| 20 mg/kg (VERU-100, a GnRH antagonist, in rats) | > 26 weeks | [1] |
Table 2: Dose-response information for this compound and a related GnRH antagonist.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Testosterone Suppression
-
Potential Cause: Improper drug preparation or administration.
-
Solution: Ensure this compound is fully dissolved and the correct concentration is prepared. Verify the accuracy of the injection volume.
-
-
Potential Cause: Incorrect dosage for the animal model or desired level of suppression.
-
Solution: Conduct a dose-response study to determine the optimal dose.
-
-
Potential Cause: Variability in testosterone measurement.
-
Solution: Standardize the time of day for blood collection to account for diurnal variations in testosterone.[6] Ensure the testosterone assay is validated for the species being studied.
-
-
Potential Cause: Degradation of this compound.
-
Solution: Prepare fresh solutions for each injection. If storing reconstituted this compound, validate its stability under the storage conditions.
-
Issue 2: Injection Site Reactions (e.g., redness, swelling)
-
Potential Cause: High injection volume or concentration.
-
Solution: Reduce the injection volume by preparing a more concentrated solution, if possible. Be aware that some GnRH antagonists can form a gel at the injection site, which is part of their long-acting mechanism but can also cause a local reaction.[7]
-
-
Potential Cause: Irritation from the vehicle or the compound itself.
-
Solution: Rotate injection sites with each administration. Ensure the pH of the reconstituted solution is within a physiologically acceptable range.
-
-
Potential Cause: Contamination during injection.
-
Solution: Use sterile techniques for all injections, including proper disinfection of the injection site.
-
Issue 3: Unexpected Animal Health Issues (e.g., weight loss, lethargy)
-
Potential Cause: Side effects of long-term testosterone suppression.
-
Solution: Monitor for known side effects of androgen deprivation, such as changes in body composition (increased fat mass, decreased lean mass) and metabolic changes.[2]
-
-
Potential Cause: Stress from repeated handling and injections.
-
Solution: Handle animals gently and efficiently. Acclimatize animals to the procedures before the study begins.
-
-
Potential Cause: Off-target effects of the compound.
-
Solution: Carefully document all observed clinical signs. Consider a lower dose or a different administration schedule.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a long-term this compound study.
Caption: Troubleshooting decision tree for inconsistent testosterone suppression.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone levels in the male laboratory rat: variation under experimental conditions. | Semantic Scholar [semanticscholar.org]
- 5. Reflexive Testosterone Release: A Model System for Studying the Nongenomic Effects of Testosterone Upon Male Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR102211571B1 - Androgen receptor modulator and uses thereof - Google Patents [patents.google.com]
Minimizing off-target effects of Ozarelix in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Ozarelix.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary on-target effect is to competitively bind to and block GnRH receptors in the anterior pituitary gland.[4] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in sex hormones such as testosterone.[3][4]
Q2: What are the known biological effects of this compound in cancer cell lines?
In androgen-independent prostate cancer cell lines (DU145 and PC3), this compound has been shown to have antiproliferative effects, cause cell cycle arrest in the G2/M phase, and induce apoptosis.[5][6] This apoptotic effect is associated with the activation of caspase-8 and caspase-3.[5][6]
Q3: Are there any known off-target effects of this compound?
Direct off-target binding profiles for this compound are not extensively published. However, some observed effects in cancer cell lines may be independent of GnRH receptor antagonism on the pituitary. For instance, this compound has been observed to upregulate the activity of Erk and p38 MAPK (mitogen-activated protein kinase) pathways.[6] It is crucial to determine if these effects are downstream of the GnRH receptor in the specific cell model or represent true off-target interactions.
Q4: What are common side effects of GnRH antagonists in clinical use?
In a clinical setting, side effects of GnRH antagonists are typically related to the intended suppression of sex hormones and can include hot flashes, vaginal dryness, and mood swings. Localized skin reactions at the injection site can also occur. These are generally considered on-target effects in a physiological context but may not be relevant for in vitro experimental systems.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a question-and-answer format to address specific issues researchers may encounter.
Issue 1: I am observing effects that may not be related to GnRH receptor antagonism. How can I confirm this?
-
Question: How can I determine if the observed cellular response is a direct result of GnRH receptor blockade?
-
Answer:
-
Use a Rescue Experiment: After treating with this compound, add an excess of the natural GnRH peptide. If the effect is on-target, the excess GnRH should displace this compound and reverse the effect.
-
Use a GnRH Receptor Knockdown/Knockout Model: Employ siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the GnRH receptor in your cell model. If the effect of this compound persists in these cells, it is likely an off-target effect.
-
Use a Structurally Unrelated GnRH Antagonist: Compare the effects of this compound with another GnRH antagonist from a different chemical class. If both produce the same effect, it is more likely to be an on-target effect.
-
-
Issue 2: My results show unexpected changes in signaling pathways, such as MAPK activation.
-
Question: this compound is a GnRH antagonist, so why am I seeing activation of intracellular signaling pathways like Erk and p38 MAPK?[6]
-
Answer: This could be due to several factors:
-
Cell-Specific GnRH Receptor Signaling: In some cell types, GnRH receptors can couple to signaling pathways beyond the canonical Gq/11 pathway, potentially including pathways that influence MAPK activity.
-
Biased Agonism: Some antagonists can act as "biased agonists," blocking one signaling pathway while activating another at the same receptor.
-
True Off-Target Effect: this compound could be interacting with another receptor or intracellular protein that modulates the MAPK pathway.
-
-
-
Question: How can I investigate the cause of this unexpected signaling?
-
Answer:
-
Inhibitor Studies: Use specific inhibitors for components of the MAPK pathway (e.g., MEK inhibitors for the Erk pathway) to see if they block the effect of this compound.
-
Receptor Selectivity Profiling: If available, screen this compound against a panel of other receptors, particularly other G protein-coupled receptors (GPCRs), to identify potential off-target binding.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects often occur at higher concentrations than on-target effects.
-
-
Issue 3: I am concerned about the specificity of this compound in my experiments.
-
Question: What general strategies can I employ to minimize the risk of off-target effects?
-
Answer:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of GnRH receptor antagonism in your specific assay through careful dose-response studies.
-
Optimize Incubation Time: Use the shortest incubation time necessary to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target interactions.
-
Include Proper Controls: Always include vehicle-only controls and, if possible, a negative control peptide with a similar structure to this compound but with no activity at the GnRH receptor.
-
Confirm with a Secondary Assay: Whenever possible, confirm your findings using a different experimental approach or a different readout for the same biological process.
-
-
Data Summary
Quantitative data on the binding affinity and potency of this compound are not widely available in the public domain. The following tables provide a summary of the available information and comparative data for other GnRH antagonists.
Table 1: On-Target Activity of this compound and Other GnRH Antagonists
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound | GnRH Receptor | Not Specified | Data not available | |
| Cetrorelix | GnRH Receptor | Competitive Binding | 1.21 nM | [4] |
Table 2: Experimental Concentrations of this compound in Cell-Based Assays
| Cell Lines | Concentration Range | Duration | Observed On-Target Effect | Observed Potential Off-Target Effect | Reference |
| PC3, DU145 (Prostate Cancer) | 0-20 ng/mL | 72 hours | Inhibition of proliferation, apoptosis induction | Upregulation of Erk and p38 MAPK activity | [6] |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound in a Cell Proliferation Assay
This protocol is designed to assess the direct antiproliferative effects of this compound and to differentiate on-target from potential off-target effects.
Materials:
-
PC3 or DU145 prostate cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
GnRH peptide (agonist)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed PC3 or DU145 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Dose-Response Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Rescue Experiment:
-
In a parallel set of wells, co-treat cells with an effective concentration of this compound (e.g., 20 ng/mL) and a 100-fold molar excess of a GnRH agonist.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for this compound.
-
Compare the effect of this compound alone to the co-treatment with the GnRH agonist. A reversal of the antiproliferative effect by the GnRH agonist suggests an on-target mechanism.
-
Visualizations
On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound blocking the GnRH receptor signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
Caption: Logical workflow for troubleshooting and identifying potential off-target effects of this compound.
Potential On-Target vs. Off-Target Signaling
Caption: Diagram illustrating the distinction between this compound's on-target and potential off-target signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Ozarelix and Other Androgen Deprivation Therapies for Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ozarelix, a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist, with other established androgen deprivation therapies. We will delve into the mechanisms of action, present comparative experimental data on testosterone suppression, and provide detailed experimental protocols for the cited studies.
Introduction to Androgen Deprivation Therapy and GnRH Antagonists
Androgen deprivation therapy (ADT) is a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. The primary goal of ADT is to reduce serum testosterone to castrate levels. Gonadotropin-releasing hormone (GnRH) antagonists represent a significant class of drugs for achieving this, offering a distinct mechanism of action compared to GnRH agonists.
This compound is a fourth-generation GnRH antagonist that competitively and reversibly binds to GnRH receptors in the anterior pituitary gland.[1] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production in the testes.[1] Unlike GnRH agonists, antagonists like this compound do not cause an initial surge in testosterone levels, which can be clinically significant in preventing tumor flare in prostate cancer patients.
Mechanism of Action: GnRH Antagonists vs. Agonists
The fundamental difference between GnRH antagonists and agonists lies in their interaction with the GnRH receptor.
GnRH Antagonists (e.g., this compound, Degarelix, Relugolix, Abarelix): These molecules bind directly to the GnRH receptors in the pituitary gland and block them, preventing endogenous GnRH from stimulating the release of LH and FSH. This leads to a rapid decrease in testosterone levels without an initial surge.
GnRH Agonists (e.g., Leuprolide, Goserelin): These drugs are synthetic analogs of GnRH. They initially stimulate the GnRH receptors, causing a temporary "flare" or surge in LH, FSH, and consequently, testosterone. With continuous administration, the pituitary receptors become desensitized and down-regulated, leading to a long-term suppression of gonadotropin and testosterone production.
Comparative Efficacy in Testosterone Suppression
While specific head-to-head clinical trial data for this compound against all alternatives is limited, we can compare its expected performance based on its class and available data for other GnRH antagonists versus GnRH agonists. A Phase 2b clinical trial for this compound in hormone-dependent prostate cancer was initiated to assess the percentage of patients achieving testosterone levels of ≤ 0.5 ng/mL.[2]
The following tables summarize the testosterone suppression efficacy of various GnRH antagonists and agonists based on published clinical trial data.
Table 1: Testosterone Suppression with GnRH Antagonists
| Drug | Indication | Dosage | Time to Castration (≤50 ng/dL or ≤0.5 ng/mL) | Percentage of Patients Achieving Castration | Reference(s) |
| This compound | Prostate Cancer | Loading dose followed by monthly maintenance | Data from Phase 2b trial not fully published | Primary outcome: % of patients with testosterone ≤ 0.5 ng/mL from day 28 through day 84 | [2] |
| Degarelix | Prostate Cancer | 240 mg loading dose, then 80 mg monthly | By Day 3 | 96% | [3] |
| Relugolix | Prostate Cancer | 120 mg orally once daily | By Day 4: 56%By Day 15: 98.7% | 96.7% sustained suppression through 48 weeks | |
| Abarelix | Prostate Cancer | 100 mg intramuscularly | At Day 85 | 93.8% | [4] |
Table 2: Testosterone Suppression with GnRH Agonists
| Drug | Indication | Dosage | Time to Castration (≤50 ng/dL) | Percentage of Patients Achieving Castration | Reference(s) |
| Leuprolide | Prostate Cancer | 7.5 mg monthly | 21-28 days | 95% by day 28 | |
| Goserelin | Prostate Cancer | 10.8 mg every 12 weeks | 21-28 days | ~95% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols for clinical trials evaluating testosterone suppression.
Protocol for a Phase II/III Clinical Trial of a GnRH Antagonist (e.g., this compound) for Prostate Cancer
Objective: To evaluate the efficacy and safety of the GnRH antagonist in achieving and maintaining testosterone suppression in patients with hormone-sensitive advanced prostate cancer.
Study Design: A multicenter, randomized, open-label, active-comparator controlled trial.
Patient Population:
-
Inclusion Criteria: Men with histologically confirmed adenocarcinoma of the prostate, candidates for androgen deprivation therapy, and a baseline testosterone level >150 ng/dL.
-
Exclusion Criteria: Prior hormonal therapy, chemotherapy, or bilateral orchiectomy.
Treatment Arms:
-
Experimental Arm: Subcutaneous injection of the GnRH antagonist at a specified loading dose, followed by monthly maintenance doses.
-
Comparator Arm: Intramuscular injection of a standard GnRH agonist (e.g., leuprolide acetate 7.5 mg) monthly.
Study Procedures:
-
Screening: Baseline assessments including medical history, physical examination, electrocardiogram (ECG), and laboratory tests (PSA, testosterone, LH, FSH).
-
Randomization and Treatment: Eligible patients are randomized to one of the treatment arms.
-
Monitoring and Assessments:
-
Serum testosterone, LH, FSH, and PSA levels are measured at baseline, on days 3, 7, 14, 28, and then monthly for the duration of the study.
-
The primary efficacy endpoint is the proportion of patients with serum testosterone levels at or below castrate levels (≤ 50 ng/dL or ≤ 20 ng/dL) from day 28 to the end of the study.
-
Secondary endpoints include the time to testosterone castration, the magnitude of any testosterone surge in the agonist arm, and the change in PSA levels over time.
-
Adverse events are monitored and recorded throughout the study.
-
Hormone Level Analysis:
-
Blood samples for hormone analysis are collected at specified time points.
-
Serum testosterone, LH, and FSH are typically measured using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher accuracy at low concentrations.
Conclusion
This compound, as a fourth-generation GnRH antagonist, holds the promise of rapid, profound, and sustained testosterone suppression without the initial testosterone surge characteristic of GnRH agonists. This profile is advantageous for the treatment of hormone-sensitive conditions like prostate cancer. While direct comparative efficacy data from its Phase 2b trial are awaited, the established mechanism of action and data from other GnRH antagonists suggest a favorable profile in achieving and maintaining castrate levels of testosterone. Further head-to-head clinical trials will be instrumental in definitively positioning this compound within the landscape of androgen deprivation therapies.
References
- 1. Facebook [cancer.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Prostate cancer drug reduces testosterone levels in as little as 3 days | EurekAlert! [eurekalert.org]
- 4. New treatment paradigm for prostate cancer: abarelix initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Fourth-Generation GnRH Antagonists: A Head-to-Head Comparison for Researchers and Drug Development Professionals
A new wave of non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonists is reshaping the therapeutic landscape for a range of hormone-dependent diseases. This guide provides a detailed, data-driven comparison of the leading fourth-generation GnRH antagonists—elagolix, relugolix, and linzagolix—along with the emerging long-acting injectable, teverelix. We delve into their clinical efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data from pivotal clinical trials. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these novel therapeutics.
The advent of fourth-generation GnRH antagonists marks a significant advancement over their predecessors. Unlike GnRH agonists, which cause an initial surge in gonadotropin and sex hormone levels (a "flare" effect), these antagonists offer immediate and competitive blockade of the GnRH receptor in the pituitary gland.[1] This leads to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in downstream sex hormones such as estradiol and testosterone.[1][2] The oral bioavailability of elagolix, relugolix, and linzagolix represents a major improvement in patient convenience and adherence compared to the injectable formulations of earlier generations.[3]
Comparative Efficacy in Uterine Fibroids and Endometriosis
Elagolix, relugolix, and linzagolix have all demonstrated significant efficacy in large-scale Phase 3 clinical trials for the management of heavy menstrual bleeding associated with uterine fibroids and moderate-to-severe pain associated with endometriosis. A key therapeutic strategy with these antagonists is the "estradiol threshold hypothesis," which posits that partial suppression of estradiol can effectively manage symptoms while mitigating the adverse effects of profound hypoestrogenism, such as bone mineral density loss.[4] This is often achieved through co-administration with low-dose hormone "add-back" therapy.
Table 1: Comparative Efficacy of Oral Fourth-Generation GnRH Antagonists in Uterine Fibroids (Pivotal Phase 3 Trials)
| Feature | Elagolix (ELARIS UF-I & UF-II) | Relugolix (LIBERTY 1 & 2) | Linzagolix (PRIMROSE 1 & 2) |
| Primary Endpoint | Percentage of responders* at Month 6 | Percentage of responders* at Week 24 | Percentage of responders* at Week 24 |
| Dosage Regimen | 300 mg twice daily with add-back therapy (estradiol/norethindrone acetate) | 40 mg once daily with add-back therapy (estradiol/norethindrone acetate) | 100 mg or 200 mg once daily, with and without add-back therapy (estradiol/norethisterone acetate) |
| Responder Rate (Drug) | 68.5% and 76.2%[5] | 73% and 71% | 56.4% (100mg), 75.5% (200mg), 93.8% (200mg+ABT) |
| Responder Rate (Placebo) | 8.7% and 10%[5] | 19% and 15% | 29.4% |
| Key Secondary Endpoints | Significant reductions in pain, improvement in quality of life | Significant reductions in pain, amenorrhea rates, and improvements in hemoglobin levels | Significant reductions in pain, improvement in quality of life, and reduction in uterine and fibroid volume[6] |
*Responder definition: Menstrual blood loss volume <80 mL and a ≥50% reduction from baseline.
Table 2: Comparative Efficacy of Oral Fourth-Generation GnRH Antagonists in Endometriosis (Pivotal Phase 3 Trials)
| Feature | Elagolix (ELARIS EM-I & EM-II) | Relugolix (SPIRIT 1 & 2) | Linzagolix (EDELWEISS 3) |
| Primary Endpoints | Proportion of responders for dysmenorrhea and non-menstrual pelvic pain (NMPP) at Month 3 | Proportion of responders for dysmenorrhea and NMPP at Week 24 | Proportion of responders for dysmenorrhea and overall pelvic pain at Month 3 |
| Dosage Regimen | 150 mg once daily or 200 mg twice daily | 40 mg once daily with add-back therapy | 75 mg once daily or 200 mg once daily with add-back therapy |
| Dysmenorrhea Responder Rate (Drug) | 43-46% (150mg), 72-76% (200mg)[2] | ~75%[7] | 61.5% (75mg), 56.3% (200mg+ABT) |
| Dysmenorrhea Responder Rate (Placebo) | ~20-23%[2] | ~27-30%[7] | 34.5% |
| NMPP Responder Rate (Drug) | ~50% (150mg), ~55% (200mg) | ~59-66%[7] | - |
| NMPP Responder Rate (Placebo) | ~36% | ~40-43%[7] | - |
A network meta-analysis of oral GnRH antagonists for endometriosis-associated pain suggested that elagolix 400 mg (200 mg twice daily) and another investigational antagonist, ASP1707 15 mg, were most effective in reducing pelvic pain, dysmenorrhea, and dyspareunia. Relugolix 40 mg was found to be the most effective at reducing the use of analgesics.[8][9]
Teverelix: A Long-Acting Injectable for Prostate Cancer
Teverelix is a next-generation, long-acting injectable GnRH antagonist being developed for hormone-sensitive prostate cancer and benign prostatic hyperplasia. It aims to provide rapid, flare-free suppression of testosterone with sustained reductions in LH and FSH. Clinical data from Phase 2 studies have demonstrated that teverelix can achieve and maintain castration levels of testosterone.[3]
Table 3: Efficacy of Teverelix in Advanced Prostate Cancer (Phase 2 Data)
| Feature | Teverelix |
| Primary Endpoint | Proportion of patients achieving castration (testosterone <0.5 ng/mL) |
| Dosage Regimen | Various loading and maintenance dose regimens (subcutaneous and intramuscular)[10] |
| Time to Castration | Median of 2 days[11] |
| Castration Rate at Day 28 | Up to 97.5% with the 180 mg SC + 180 mg IM loading dose[11] |
| Key Outcomes | Sustained suppression of testosterone, PSA, FSH, and LH[11] |
Safety and Tolerability Profile
The safety profiles of the oral GnRH antagonists are largely class-specific and related to their hypoestrogenic effects. The most common adverse events are hot flushes, headaches, and a dose-dependent reduction in bone mineral density (BMD).[4] The use of add-back therapy is a key strategy to mitigate BMD loss and other menopausal-like side effects, allowing for longer-term treatment.[3]
Table 4: Key Safety and Tolerability Data for Oral Fourth-Generation GnRH Antagonists
| Adverse Event | Elagolix | Relugolix (with add-back) | Linzagolix | Teverelix |
| Hot Flushes | Dose-dependent, mild to moderate[12] | Common, but incidence reduced with add-back therapy | Common, dose-dependent | Common[11] |
| Headache | Common | Common | Common | - |
| Bone Mineral Density (BMD) Loss | Dose-dependent decrease, partially mitigated with add-back therapy | Minimal loss with combination therapy over 2 years[13] | Dose-dependent decrease; minimal with add-back therapy | - |
| Injection Site Reactions | N/A | N/A | N/A | Common (induration, erythema), mostly Grade 1[11] |
Pharmacokinetic and Pharmacodynamic Properties
The oral fourth-generation GnRH antagonists are characterized by rapid absorption and a dose-dependent pharmacokinetic profile.
Table 5: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Elagolix | Relugolix | Linzagolix | Teverelix |
| Administration | Oral | Oral | Oral | Subcutaneous/Intramuscular injection |
| Time to Maximum Concentration (Tmax) | ~1 hour | - | - | - |
| Estradiol Suppression | Rapid, dose-dependent[12] | Rapid | Dose-dependent | Rapid suppression of testosterone[11] |
| Reversibility | Rapid return of menses after discontinuation | Rapid return of menses after discontinuation | Rapid return of menses after discontinuation | Reversible suppression of testosterone |
Signaling Pathways and Experimental Workflows
The biological effects of GnRH antagonists are mediated through their interaction with the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotropes.
Caption: GnRH antagonist signaling pathway.
The binding of a GnRH antagonist to the GnRH receptor competitively inhibits the binding of endogenous GnRH, thereby preventing the activation of the Gq/11 protein and the subsequent intracellular signaling cascade. This cascade normally involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release and activate protein kinase C (PKC), respectively, which ultimately leads to the synthesis and secretion of LH and FSH. By blocking this initial step, GnRH antagonists effectively shut down this pathway.
References
- 1. Relugolix combination therapy in Black/African American women with symptomatic uterine fibroids: LIBERTY Long-Term Extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials [flore.unifi.it]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. | Semantic Scholar [semanticscholar.org]
- 9. Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone receptor antagonist, in healthy men: a randomized, double-blind, placebo-controlled phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, tolerability, and safety of teverelix DP in patients with advanced prostate cancer: A multicenter, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linzagolix with and without hormonal add-back therapy for symptomatic uterine fibroids: PRIMROSE 1 & 2 long-term extension and withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Elagolix Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozarelix vs. Leuprolide: An In Vitro Comparative Analysis for Drug Development Professionals
A detailed examination of the in vitro characteristics of the gonadotropin-releasing hormone (GnRH) antagonist Ozarelix and the GnRH agonist Leuprolide reveals distinct mechanisms of action and cellular effects, providing crucial insights for researchers in drug development and reproductive sciences.
This guide synthesizes available in vitro data to offer an objective comparison of this compound and Leuprolide. While direct head-to-head comparative studies with comprehensive quantitative data are limited in publicly available literature, this analysis collates key findings on their receptor binding, impact on downstream signaling, and effects on cell fate, supported by detailed experimental protocols.
At a Glance: Key In Vitro Differences
| Parameter | This compound (GnRH Antagonist) | Leuprolide (GnRH Agonist) |
| Mechanism of Action | Competitively blocks the GnRH receptor, leading to a rapid and dose-dependent suppression of gonadotropin release. | Initially stimulates the GnRH receptor, causing a transient "flare" in gonadotropin secretion, followed by receptor downregulation and desensitization, leading to long-term suppression. |
| Receptor Binding Affinity | High binding affinity for the GnRH receptor. Specific Ki or IC50 values from direct comparative studies are not readily available in the public domain. | High binding affinity for the GnRH receptor. A study reported an IC50 value of 0.64 nM in a competitive binding assay using membranes from HEK293 cells expressing the human GnRH receptor.[1] |
| Effect on Cell Proliferation | Demonstrates anti-proliferative effects in androgen-independent prostate cancer cell lines (DU145 and PC3).[2] | Can initially stimulate proliferation in some hormone-sensitive cells due to the agonist "flare" effect. Chronic exposure leads to suppression of proliferation in hormone-dependent cancer cells. |
| Effect on Apoptosis | Induces apoptosis in androgen-independent prostate cancer cells (DU145 and PC3).[2] | The direct effect on apoptosis is complex and can be cell-type dependent. Long-term treatment contributes to apoptosis in hormone-dependent cancer cells by depriving them of essential growth signals. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Leuprolide lies in their interaction with the GnRH receptor, leading to opposing initial effects on downstream signaling pathways.
This compound: The Antagonist's Immediate Blockade
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptor on pituitary gonadotrophs. This competitive inhibition immediately blocks the signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This straightforward mechanism avoids the initial surge in hormone levels seen with agonists.
Caption: this compound competitively blocks the GnRH receptor, preventing downstream signaling.
Leuprolide: The Agonist's Double-Edged Sword
Leuprolide, a GnRH agonist, initially mimics endogenous GnRH, stimulating the receptor and causing a transient increase in LH and FSH secretion (the "flare" effect). However, continuous exposure to Leuprolide leads to receptor desensitization and internalization, a process known as downregulation. This ultimately results in a profound and sustained suppression of gonadotropin release.
References
A Comparative Analysis of GnRH Receptor Binding Affinity: Ozarelix vs. Degarelix
For Immediate Release
This guide provides a detailed comparison of the binding affinities of two gonadotropin-releasing hormone (GnRH) receptor antagonists, Ozarelix and Degarelix. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key biological and experimental processes to facilitate a comprehensive understanding of these two compounds.
Introduction
This compound and Degarelix are both potent antagonists of the gonadotropin-releasing hormone receptor (GnRHR), a key regulator of the reproductive endocrine system.[1] By competitively blocking the GnRHR in the pituitary gland, these drugs inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This action leads to a rapid reduction in testosterone levels in men and estrogen levels in women, forming the basis of their therapeutic application in hormone-dependent conditions such as prostate cancer and endometriosis.[1][2] The binding affinity of these antagonists to the GnRHR is a critical determinant of their potency and duration of action.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity. The half-maximal inhibitory concentration (IC50) is also commonly used to express the functional strength of an antagonist.
| Compound | Binding Affinity (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Notes |
| Degarelix | 1.68 ± 0.12 nM | 3 nM | Data from in vitro radioligand binding assays using cloned human GnRH receptors expressed in COS-1 cells. |
| This compound | ~1000 nM (estimated) | Not available | Estimated from a reported binding constant (Ka) on the order of 10^6 M-1. Direct experimental Ki or IC50 values are not readily available in the reviewed literature. This compound is described as a fourth-generation GnRH antagonist.[2][3][4] |
Experimental Protocols
The determination of binding affinity for GnRH antagonists like this compound and Degarelix is commonly performed using competitive radioligand binding assays.
Competitive Radioligand Binding Assay for GnRH Receptor
This assay measures the ability of an unlabeled compound (e.g., this compound or Degarelix) to compete with a radiolabeled ligand for binding to the GnRH receptor.
1. Membrane Preparation:
- Cells expressing the human GnRH receptor (e.g., COS-1 or pituitary-derived cells) are cultured and harvested.
- The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
- A fixed concentration of a radiolabeled GnRH analog (e.g., 125I-labeled buserelin or a GnRH antagonist like 125I-cetrorelix) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled competitor drug (this compound or Degarelix) are added to the incubation mixture.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist or antagonist.
- The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters is quantified using a gamma counter.
- The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
GnRH receptor activation initiates a cascade of intracellular signaling events. As antagonists, this compound and Degarelix block these downstream pathways.
Caption: GnRH receptor signaling pathway and point of antagonist inhibition.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of GnRH antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of Ozarelix and Goserelin in Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ozarelix and Goserelin, two drugs used for androgen deprivation therapy (ADT). The comparison focuses on their mechanisms of action, clinical efficacy based on available data, and the experimental protocols relevant to their evaluation.
Introduction: GnRH Modulation in Hormone-Dependent Diseases
Gonadotropin-releasing hormone (GnRH) plays a pivotal role in regulating the reproductive endocrine system. Its pulsatile release from the hypothalamus stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men, LH stimulates the testes to produce testosterone, a key driver in the progression of hormone-sensitive prostate cancer and benign prostatic hyperplasia (BPH). Consequently, modulating the GnRH signaling pathway is a cornerstone of treatment for these conditions.
This compound and Goserelin represent two distinct pharmacological approaches to suppressing testosterone production by targeting the GnRH receptor.
Mechanism of Action: Antagonist vs. Agonist
The fundamental difference between this compound and Goserelin lies in their interaction with the GnRH receptor in the pituitary gland.
-
This compound: A GnRH Antagonist this compound is a fourth-generation GnRH antagonist. It competitively binds to and blocks the GnRH receptors in the anterior pituitary gland[1]. This immediate blockade prevents the endogenous GnRH from stimulating the release of LH and FSH, leading to a rapid and profound decrease in testosterone levels without an initial surge[1].
-
Goserelin: A GnRH Agonist Goserelin is a synthetic analogue of GnRH and acts as a potent agonist at the GnRH receptors[2][3]. Initially, its binding to the receptor causes a transient surge in LH and FSH secretion, leading to a temporary increase in testosterone levels, often referred to as a "testosterone flare"[4][5]. However, continuous stimulation by Goserelin leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs. This ultimately results in a sustained suppression of LH and FSH secretion and a subsequent reduction of serum testosterone to castrate levels[2][4][5].
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Goserelin result in different downstream signaling events within the pituitary gonadotroph cells.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound and Goserelin is limited, primarily because the development of this compound for some indications was discontinued. However, a Phase 2b clinical trial (NCT01252693) was initiated to directly compare the safety and efficacy of a monthly dosing regimen of this compound versus Goserelin depot in men with prostate cancer for whom hormonal treatment was indicated[6][7][8].
The primary outcome of this study was to assess the percentage of patients who achieved and maintained a castrate level of testosterone (≤ 0.5 ng/mL) from day 28 through day 84[6]. Secondary outcomes included the assessment of testosterone surge, effects on Prostate-Specific Antigen (PSA) levels, and overall safety[6]. While the full results of this trial have not been widely published, the study design provides a framework for comparison.
Data Presentation
The following tables summarize the expected and reported clinical performance of this compound and Goserelin based on available data from various clinical trials. It is important to note that the data for this compound is primarily from Phase 2 trials, while Goserelin's data is more extensive.
Table 1: Testosterone Suppression
| Parameter | This compound (GnRH Antagonist) | Goserelin (GnRH Agonist) |
| Onset of Action | Rapid, within days | Slower, preceded by a testosterone surge |
| Testosterone Surge | Avoided | Present in the first few weeks of therapy |
| Time to Castration (Testosterone ≤ 50 ng/dL) | Expected within 3 days | Typically 2-4 weeks |
| Maintenance of Castration | Demonstrated in clinical trials | Well-established in long-term studies |
Table 2: PSA Response in Prostate Cancer
| Parameter | This compound (GnRH Antagonist) | Goserelin (GnRH Agonist) |
| Time to PSA Reduction | Rapid, follows testosterone suppression | Slower, may initially increase with testosterone flare |
| PSA Response Rate | Investigated as a secondary outcome | High response rates reported in numerous studies |
Table 3: Clinical Applications and Dosing
| Parameter | This compound | Goserelin |
| Approved Indications | Investigated for BPH and Prostate Cancer | Advanced Prostate Cancer, Breast Cancer, Endometriosis |
| Dosing Regimen (Prostate Cancer) | Investigated as a monthly subcutaneous injection | 3.6 mg monthly or 10.8 mg every 12 weeks as a subcutaneous implant |
Experimental Protocols
The evaluation of GnRH modulators like this compound and Goserelin in clinical trials relies on standardized experimental protocols to ensure data accuracy and comparability. Below are detailed methodologies for key experiments.
Testosterone Measurement
Objective: To quantify the concentration of total testosterone in serum to determine if castrate levels are achieved and maintained.
Methodology: Immunoassay
-
Sample Collection and Preparation:
-
Collect whole blood samples via venipuncture into serum separator tubes.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the samples at 1000-2000 x g for 10-15 minutes.
-
Aspirate the serum and store at -20°C or below until analysis[9].
-
-
Assay Principle:
-
A competitive immunoassay is commonly used. In this format, unlabeled testosterone in the patient's sample competes with a fixed amount of enzyme-labeled testosterone for binding sites on a testosterone-specific antibody coated onto a microplate well[2].
-
-
Procedure (Example: Enzyme-Linked Immunosorbent Assay - ELISA):
-
Bring all reagents and patient samples to room temperature before use.
-
Pipette standards, controls, and patient serum into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated testosterone to each well.
-
Incubate the plate, typically for 60-90 minutes at 37°C or room temperature, to allow for competitive binding.
-
Wash the plate multiple times with a wash buffer to remove any unbound components.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a color change.
-
Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the patient samples by interpolating their absorbance values from the standard curve[2].
-
Prostate-Specific Antigen (PSA) Measurement
Objective: To measure the serum concentration of PSA as a biomarker for prostate cancer response to therapy.
Methodology: Immunoassay
-
Sample Collection and Preparation:
-
Follow the same procedure as for testosterone measurement to obtain patient serum.
-
-
Assay Principle:
-
A "sandwich" immunoassay is typically employed. This involves two different antibodies that bind to distinct epitopes on the PSA molecule. One antibody is coated on a solid phase (e.g., microplate well), and the other is labeled with a detectable signal (e.g., an enzyme).
-
-
Procedure (Example: Chemiluminescent Immunoassay - CLIA):
-
Pipette patient serum, calibrators, and controls into the reaction vessels.
-
Add magnetic particles coated with an anti-PSA antibody.
-
Add an acridinium-labeled anti-PSA conjugate antibody.
-
Incubate to allow the formation of the "sandwich" complex (antibody-PSA-labeled antibody).
-
Apply a magnetic field to separate the magnetic particles with the bound complex from the unbound components, followed by a wash step.
-
Trigger the chemiluminescent reaction by adding pre-trigger and trigger solutions.
-
Measure the light emission using a luminometer. The amount of light produced is directly proportional to the concentration of PSA in the sample.
-
Calculate the PSA concentration in patient samples based on a previously established calibration curve.
-
Experimental Workflow Diagram
Logical Comparison
The choice between a GnRH antagonist like this compound and a GnRH agonist like Goserelin involves a trade-off between their onset of action and the potential for a testosterone flare.
Conclusion
This compound and Goserelin represent two effective but mechanistically distinct approaches to androgen deprivation therapy. This compound, as a GnRH antagonist, offers the significant advantage of rapid testosterone suppression without the risk of a testosterone flare, which can be clinically important in patients with advanced disease where a temporary increase in tumor activity could be detrimental. Goserelin, a GnRH agonist, has a long-standing history of clinical use and proven efficacy, although it requires a period of several weeks to achieve therapeutic testosterone suppression and is associated with an initial testosterone surge.
The selection of either agent depends on the specific clinical context, including the urgency of testosterone suppression and the patient's overall health status. While the development of this compound has not progressed to the same extent as Goserelin, the comparative analysis of their mechanisms and available clinical data provides valuable insights for researchers and drug development professionals in the field of hormonal therapies. Further head-to-head trials would be necessary to definitively establish the comparative efficacy and safety profiles of these two agents.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Update on the management of prostate cancer with goserelin acetate: patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Testosterone, Total, Males (Adult), Immunoassay - Cleveland HeartLab, Inc. [clevelandheartlab.com]
Replicating Published Findings on Ozarelix's Apoptotic Effects: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, the ability to replicate and compare published findings is paramount. This guide provides a comprehensive comparison of the apoptotic effects of Ozarelix, a fourth-generation GnRH antagonist, with other prominent hormonal therapies for prostate cancer. The data presented is collated from peer-reviewed studies to facilitate a clear, objective analysis of their respective performances, supported by detailed experimental protocols.
Comparative Analysis of Apoptotic Induction
The following tables summarize the quantitative data on the apoptotic effects of this compound and its alternatives—Degarelix, Enzalutamide, and Abiraterone Acetate—on prostate cancer cell lines.
| Drug | Cell Line(s) | Key Apoptotic Effects | Supporting Data | Reference |
| This compound | DU145, PC3 (Androgen-Independent) | Induces apoptosis via a caspase-8-dependent activation of caspase-3. Downregulates c-FLIP and increases the expression of death receptors DR4/5 and Fas. Sensitizes cells to TRAIL-induced apoptosis. Causes G2/M phase cell cycle arrest. | Specific quantitative data on the percentage of apoptotic cells and caspase activity levels are detailed in the primary study. | |
| Degarelix | LNCaP, VCaP (Androgen-Dependent); BPH-1, WPE1-NA22 | Reduces cell viability and induces apoptosis, as indicated by increased levels of caspases-3/7, -8, and -9. | The study indicates increased caspase levels as a marker for apoptosis. | |
| Enzalutamide | LNCaP, C4-2 (Androgen-Sensitive); Enzalutamide-Resistant LNCaP | Induces apoptosis by increasing BAX expression and decreasing Bcl-2 expression. Also shown to sensitize castration-resistant prostate cancer cells to copper-mediated cell death (cuproptosis). | Studies show modulation of pro- and anti-apoptotic proteins. | [1][2][3] |
| Abiraterone Acetate | LNCaP (Androgen-Sensitive); PC-3 (Androgen-Independent) | Exerts cytotoxic effects primarily through the activation of apoptosis. In androgen-independent cells, it can induce DNA fragmentation and modulate pro-apoptotic proteins like p21 and caspase-3. | Increased sub-G1 phase cell population indicative of apoptosis. Fold increase in apoptotic cells and DNA fragmentation observed. | [4][5][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptotic signaling cascade.
Caption: Apoptotic mechanisms of Enzalutamide and Abiraterone.
Caption: Workflow for assessing drug-induced apoptosis.
Detailed Experimental Protocols
To ensure the replicability of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: DU145, PC3 (androgen-independent), and LNCaP (androgen-sensitive) human prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound, Degarelix, Enzalutamide, and Abiraterone Acetate are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-8, c-FLIP, DR4, DR5, Fas, BAX, Bcl-2, PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Caspase Activity Assay (Colorimetric or Fluorometric)
-
Principle: These assays utilize synthetic peptide substrates that are specifically cleaved by active caspases, releasing a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).
-
Procedure:
-
Cells are plated in 96-well plates and treated with the test compounds.
-
After treatment, a lysis buffer is added to the wells to release intracellular contents.
-
A caspase-specific substrate (e.g., DEVD-pNA for caspase-3) is added to the lysates.
-
The plate is incubated at 37°C for 1-2 hours.
-
The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.
-
The fold-increase in caspase activity is calculated by comparing the readings of treated samples to untreated controls.[8][9][10]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Procedure:
-
Cells are cultured on coverslips or in chamber slides and treated with the test compounds.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate buffer.
-
The cells are then incubated with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour.
-
The nuclei are counterstained with a DNA-binding dye such as DAPI.
-
The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
-
This guide provides a foundational framework for comparing the apoptotic effects of this compound and its alternatives. For more in-depth analysis, it is recommended to consult the full-text versions of the referenced publications.
References
- 1. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Ozarelix: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Ozarelix is a critical component of laboratory safety and environmental responsibility. Due to its classification as a reproductive toxicant, stringent disposal procedures must be followed to mitigate risks to personnel and the environment.
This compound, a gonadotropin-releasing hormone (GnRH) antagonist, is categorized as a reproductive toxicity hazard, bearing the GHS hazard statement H360: "May damage fertility or the unborn child"[1]. This classification necessitates that all waste streams containing this compound, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), be managed as hazardous waste. While not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its potent biological activity and reproductive toxicity warrant a conservative approach to its disposal, treating it with the same level of caution as other high-hazard pharmaceutical wastes.
Disposal of this compound and its associated waste must always be conducted in strict adherence to local, state, and federal regulations. The primary recommended method of disposal is through a licensed hazardous waste disposal company, with incineration being the preferred final treatment to ensure complete destruction of the active pharmaceutical ingredient.
Key Disposal Considerations for this compound
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Hazardous Waste (due to reproductive toxicity) | GHS Hazard Code H360[1]. Prudent practice based on RCRA principles for toxic substances. |
| Unused/Expired Product | Do not dispose of down the drain or in regular trash. Collect in a designated, sealed, and clearly labeled hazardous waste container. | EPA, RCRA, and state/local environmental regulations. |
| Contaminated Labware | All items such as vials, syringes, pipette tips, and culture plates that have come into contact with this compound should be considered hazardous waste. | Institutional chemical hygiene and hazardous waste management plans. |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and other PPE must be disposed of as hazardous waste. | Occupational Safety and Health Administration (OSHA) and institutional safety protocols. |
| Spill Cleanup Materials | Any materials used to clean up spills of this compound must be collected and disposed of as hazardous waste. | EPA and institutional emergency response procedures. |
| Final Disposal Method | Incineration by a licensed hazardous waste disposal facility is the recommended method. | Varies by jurisdiction, but incineration is the standard for many pharmaceutical wastes. |
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not publicly detailed, the following methodologies are based on standard practices for handling potent pharmaceutical compounds in a laboratory setting.
Protocol for Segregation and Collection of this compound Waste:
-
Designate a Waste Container: Use a dedicated, leak-proof, and sealable hazardous waste container for all this compound-contaminated materials. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, health hazard).
-
Collect Unused Product: Any remaining pure this compound powder or solutions should be placed in their original container or a compatible, sealed vial and then placed inside the designated hazardous waste container.
-
Dispose of Contaminated Labware: Immediately after use, place all disposable labware that has come into contact with this compound directly into the designated hazardous waste container. Non-disposable labware should be decontaminated using a validated procedure before washing.
-
Segregate Contaminated PPE: After handling this compound, remove PPE in a manner that avoids cross-contamination and place it directly into the hazardous waste container.
-
Manage Spill Cleanup: In the event of a spill, use a spill kit appropriate for chemical powders or liquids. Absorb the spill, collect all contaminated materials, and place them in the hazardous waste container.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is imperative that all laboratory staff handling this compound are trained on these disposal protocols and are familiar with the relevant institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
